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  • Product: 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine
  • CAS: 1247583-62-5

Core Science & Biosynthesis

Foundational

Advanced Pharmacological and Synthetic Profiling of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine in Targeted Drug Discovery

Executive Summary In the modern landscape of targeted therapeutics, the architectural design of small-molecule inhibitors relies heavily on privileged building blocks. 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted therapeutics, the architectural design of small-molecule inhibitors relies heavily on privileged building blocks. 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (CAS: 1247583-62-5) has emerged as a highly versatile intermediate, particularly in the development of kinase inhibitors and GPCR ligands[1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale, structural biology implications, and synthetic methodologies associated with this specific compound. Rather than a generic overview, this guide provides a self-validating, E-E-A-T-aligned deep dive into why this exact substitution pattern is chosen and how it is experimentally manipulated in drug discovery workflows.

Structural & Pharmacophoric Rationale

The molecular architecture of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine is not arbitrary; it is a highly engineered pharmacophore designed to solve specific biological and physicochemical challenges.

The 2-Aminopyridine Hinge-Binding Motif

The 2-aminopyridine core is a classic "hinge binder" in kinase inhibitor design[2]. It mimics the adenine ring of ATP, forming a robust bidentate hydrogen-bonding network with the kinase hinge region[3]. Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor for the backbone amide N-H of a hinge residue (e.g., Met or Val), while the exocyclic 2-amino group acts as a hydrogen bond donor to the adjacent backbone carbonyl C=O[4].

Solvent Channel Vectoring via the C4-Position

The spatial orientation of substituents is critical for achieving kinase selectivity. In many kinase architectures (such as PI3K, BTK, and MAP4K4), the 4-position of the 2-aminopyridine ring projects directly out of the ATP-binding pocket and into the solvent-exposed channel[5][6]. The methylene bridge (-CH₂-) at the C4 position provides the necessary steric spacer, allowing the attached functional group to reach the aqueous interface without clashing with the narrow hydrophobic constraints of the pocket[7].

Physicochemical Tuning: The Tertiary Amine Tail

The [(2-methoxyethyl)(methyl)amino] moiety acts as a dual-purpose physicochemical tuner:

  • Solubility & pKa: The basic tertiary amine (pKa ~8.5) ensures the molecule is predominantly protonated at physiological pH (7.4). This drastically improves aqueous solubility and allows for the formulation of stable salts (e.g., HCl or mesylate)[6]. The methyl group prevents the formation of a secondary amine, thereby mitigating liabilities such as unwanted N-oxidation or promiscuous hydrogen bond donation.

  • Water Coordination: The terminal methoxyethyl ether provides an oxygen atom capable of acting as a hydrogen bond acceptor. This facilitates coordination with water molecules in the solvent channel or interacts with specific polar residues (e.g., Lys, Asp) at the pocket entrance, further anchoring the inhibitor[5].

Physicochemical Profile

To facilitate rapid assessment for lead optimization, the quantitative physicochemical properties of the building block are summarized below.

PropertyValueMedicinal Chemistry Implication
Chemical Formula C₁₀H₁₇N₃OLow molecular weight fragment, ideal for further elaboration.
Molecular Weight 195.26 g/mol Maintains the final drug's MW within Lipinski's Rule of 5.
CAS Registry Number 1247583-62-5Standardized identifier for commercial procurement[1].
Topological PSA ~51.3 ŲExcellent membrane permeability; allows for CNS penetration if required.
cLogP (Estimated) 1.1 - 1.4Balanced lipophilicity; prevents non-specific hydrophobic binding.
H-Bond Donors (HBD) 1 (-NH₂)Satisfies hinge-binding requirements without excessive polarity.
H-Bond Acceptors (HBA) 4 (N, N, N, O)High capacity for solvent interaction and target coordination.

Systems-Level Integration: Kinase Binding Mode

The following diagram illustrates the logical relationship between the structural components of the building block and their corresponding biological targets within a kinase ATP-binding site.

G Hinge Kinase Hinge Region (Backbone H-bonds) Core 2-Aminopyridine Core (Bidentate Binder) Hinge->Core H-Bonding Vector C4-Methylene Vector (Steric Spacer) Core->Vector C4 Substitution Amine Tertiary Amine Moiety (Solubility & pKa Tuning) Vector->Amine Linkage Solvent Solvent Channel (Aqueous Interface) Amine->Solvent Protonation / Solvation Ether Methoxyethyl Group (H-Bond Acceptor) Amine->Ether N-Alkylation Ether->Solvent Water Coordination

Fig 1: Pharmacophore mapping of the building block within a kinase ATP-binding site.

Synthetic Methodology & Experimental Workflows

To ensure scientific integrity, the protocols described below are designed as self-validating systems . Every step includes causality for the reagent choices and In-Process Controls (IPCs) to verify success before proceeding.

De Novo Synthesis of the Building Block

G SM 4-(Chloromethyl)pyridin-2-amine Starting Material Reaction Nucleophilic Substitution (SN2) Base: K2CO3, Solvent: MeCN SM->Reaction Amine 2-Methoxy-N-methylethanamine Reagent Amine->Reaction Workup Aqueous Workup & Extraction DCM / Brine Reaction->Workup >95% Conversion Purification Flash Chromatography DCM:MeOH (NH3 modifier) Workup->Purification Crude Extract Product Target Compound CAS: 1247583-62-5 Purification->Product >98% Purity

Fig 2: Step-by-step synthetic workflow for CAS 1247583-62-5 via SN2 amination.

Protocol: Nucleophilic Aliphatic Substitution (SN2)

Objective: Chemoselective SN2 amination to yield the target building block. Causality & Design: Potassium carbonate (K₂CO₃) is selected as a heterogeneous, mild base. It is strong enough to neutralize the hydrochloride salt of the starting material and scavenge generated HCl, but weak enough to prevent the deprotonation of the primary 2-amino group (pKa ~7). This strictly directs the nucleophilic attack from the secondary amine to the benzylic chloride. Acetonitrile (MeCN) is used as a polar aprotic solvent to maximize the reaction rate of the SN2 pathway while minimizing solvolysis side reactions.

Step-by-Step Execution:

  • Suspend 4-(chloromethyl)pyridin-2-amine hydrochloride (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous MeCN (0.2 M).

  • Add 2-methoxy-N-methylethanamine (1.2 eq) dropwise at room temperature.

  • Heat the mixture to 60 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (IPC 1): Perform TLC (DCM:MeOH 9:1 with 1% Triethylamine). Confirm the disappearance of the starting material (higher Rf) and the appearance of the highly polar product (lower Rf).

  • Filter the suspension to remove inorganic salts and concentrate the filtrate in vacuo.

  • Self-Validation (IPC 2): Run LC-MS on the crude mixture. Verify the presence of the target mass[M+H]⁺ = 196.1 m/z.

  • Purify via flash column chromatography using basic alumina or NH₃-modified silica (to prevent streaking of the basic amine) to yield the pure product.

Protocol: Scaffold Incorporation via Buchwald-Hartwig Cross-Coupling

Objective: C-N bond formation between the 2-aminopyridine building block and a target aryl halide core to form a final kinase inhibitor. Causality & Design: 2-Aminopyridines are notoriously poor nucleophiles due to the electron-withdrawing nature of the pyridine ring. Xantphos is employed as the palladium ligand because its wide bite angle facilitates reductive elimination—a critical bottleneck in the cross-coupling of primary heteroarylamines. Cs₂CO₃ provides the necessary basicity to deprotonate the amine during the catalytic cycle without degrading the substrate.

Step-by-Step Execution:

  • In an oven-dried Schlenk flask, combine the aryl bromide core (1.0 eq), 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (0.1 M) and heat to 100 °C for 8 hours.

  • Self-Validation (IPC 1): Monitor the colorimetric shift. The reaction mixture should remain a deep red/brown (active Pd(0) species). A transition to black indicates catalyst deactivation (Pd black precipitation), providing an immediate visual cue of reaction failure.

  • Cool to room temperature, filter through a pad of Celite, and concentrate.

  • Self-Validation (IPC 2): Following purification, perform ¹H-NMR validation. Confirm the success of the coupling by monitoring the disappearance of the broad -NH₂ singlet (~6.0 ppm) and the appearance of a secondary amine -NH doublet/singlet further downfield (~8.5-9.5 ppm).

Conclusion

The compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine represents a masterclass in rational drug design. By combining a validated hinge-binding motif with a finely tuned, solvent-directed solubilizing tail, it allows medicinal chemists to rapidly optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Strict adherence to the self-validating synthetic protocols outlined above ensures high-fidelity incorporation of this fragment into next-generation therapeutics.

References

  • [2] Certal, V., et al. (2020). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PubMed Central (NIH). Available at:[Link]

  • [4] Certal, V., et al. (2020). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [7] Smith, C., et al. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry. Available at:[Link]

  • [3] Lee, E., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • [5] Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PubMed Central (NIH). Available at:[Link]

  • [6] Dow, R. L., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. Available at:[Link]

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Exploratory

Comprehensive Mass Spectrometry and Physicochemical Profiling of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine

Executive Summary The compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine is a highly functionalized, basic nitrogenous intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine is a highly functionalized, basic nitrogenous intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, notably Diacylglycerol O-Acyltransferase (DGAT) inhibitors[1]. Accurate physicochemical characterization of this molecule is critical for synthetic verification, pharmacokinetics (PK) profiling, and impurity tracking.

This whitepaper provides an authoritative, in-depth guide to the exact mass, average molecular weight, and High-Resolution Mass Spectrometry (HRMS) analytical workflows required to confidently identify and quantify this compound in complex matrices.

Structural and Physicochemical Properties

Understanding the distinction between average molecular weight and monoisotopic exact mass is foundational for mass spectrometry.

  • Average Molecular Weight (MW) is calculated using the abundance-weighted average of all naturally occurring isotopes. It is used for bulk stoichiometric calculations during chemical synthesis.

  • Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ). High-Resolution Mass Spectrometers (HRMS), such as Orbitrap or Time-of-Flight (TOF) instruments, measure this exact mass to assign unambiguous elemental compositions[2].

Quantitative Data Summary
PropertyValue
Chemical Name 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine
Molecular Formula C₁₀H₁₇N₃O
Average Molecular Weight 195.26 g/mol
Monoisotopic Exact Mass 195.13716 Da[2]
Calculated [M+H]⁺ m/z 196.14444[2]
Calculated [M+Na]⁺ m/z 218.12638[2]
SMILES CN(CCOC)CC1=CC(=NC=C1)N[2]
InChIKey CCROGNJNLALLND-UHFFFAOYSA-N[2]

High-Resolution Mass Spectrometry (HRMS) Workflow

To analyze this compound, we must design an LC-MS method tailored to its specific chemical properties. The molecule contains a primary amine on the pyridine ring and a tertiary aliphatic amine. Both moieties are highly basic, meaning they readily accept protons. Therefore, Positive Electrospray Ionization (ESI+) is the definitive ionization mode of choice.

Self-Validating LC-HRMS Experimental Protocol

Step 1: Sample Preparation & System Suitability

  • Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as an acidic modifier that forces the basic amines into their fully protonated state ( [M+H]+ ) in solution prior to aerosolization. This maximizes ionization efficiency.

  • Validation: Inject a blank solvent prior to the sample. The absence of the m/z 196.1444 peak in the blank validates that the system is free of carryover.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 reversed-phase UHPLC column. Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).

  • Causality: The highly polar basic amines can interact strongly with residual silanol groups on the silica stationary phase, causing severe peak tailing. The acidic mobile phase suppresses silanol ionization, ensuring sharp, symmetrical peaks.

Step 3: Ionization and Mass Analysis

  • Action: Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Operate the Orbitrap/Q-TOF in MS1 full scan mode (Resolution > 60,000 at m/z 200).

  • Causality: High resolution is required to separate the target analyte from isobaric matrix interferences.

  • Validation (Lock Mass): Continuously infuse a known reference mass (e.g., Leucine Enkephalin, [M+H]+ 556.2766) during the run. The instrument software must dynamically recalibrate against this lock mass to guarantee a mass error of strictly < 3 ppm .

LC_HRMS_Workflow Sample Sample Preparation (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC Ionization ESI+ Ionization (Protonation of Amines) LC->Ionization MS1 HRMS (MS1) Exact Mass: 195.13716 Da Ionization->MS1 MS2 HCD Fragmentation (MS2) Structural Elucidation MS1->MS2 Data Data Analysis Mass Accuracy < 3 ppm MS2->Data

Fig 1. Step-by-step LC-HRMS workflow for analyzing basic nitrogenous compounds.

MS/MS Fragmentation Pathways (Structural Elucidation)

While the exact mass confirms the empirical formula (C₁₀H₁₇N₃O), tandem mass spectrometry (MS/MS) using Higher-energy Collisional Dissociation (HCD) is required to confirm the molecular topology.

When the [M+H]+ precursor ion ( m/z 196.1444) is subjected to collision gas (e.g., Nitrogen or Argon), specific chemical bonds break based on their relative dissociation energies.

Mechanistic Causality of Fragmentation:

  • Ether Cleavage: The terminal methoxy group is labile. Neutral loss of methanol (CH₃OH, 32.0262 Da) is a highly favored thermodynamic pathway, yielding a fragment at m/z 164.1182.

  • C-N Bond Cleavage (Linker): The molecule features a methylene bridge connecting the pyridine ring to the tertiary amine. Cleavage at this C-N bond can result in charge retention on either side:

    • Charge retention on the pyridine core yields the 2-aminopyridinyl-methyl cation ( m/z 107.0609).

    • Charge retention on the aliphatic amine yields an aliphatic immonium ion ( m/z 116.1072).

Fragmentation Parent Parent Ion [M+H]+ m/z 196.1444 Frag1 2-Aminopyridinyl-methyl Cation m/z 107.0609 Parent->Frag1 C-N bond cleavage (Charge on Pyridine) Frag2 Aliphatic Immonium Ion m/z 116.1072 Parent->Frag2 C-N bond cleavage (Charge on Amine) Frag3 Neutral Loss of Methanol m/z 164.1182 Parent->Frag3 Ether cleavage (-32.0262 Da)

Fig 2. Proposed ESI+ MS/MS fragmentation pathways for the target molecule.

By matching the empirical exact mass with this specific MS/MS fragmentation fingerprint, analytical scientists can definitively confirm the presence and structural integrity of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine in any synthetic batch or biological sample.

References

  • Title: PubChemLite - 4-{[(2-methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (C10H17N3O)
  • Title: EP1963313B1 - Inhibitors of diacylglycerol acyltransferase (dgat)

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Foundational

Thermodynamic Stability of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine in Solution: A Technical Whitepaper

Executive Summary In the landscape of rational drug design, the thermodynamic stability of highly functionalized basic active pharmaceutical ingredients (APIs) dictates their viability from early-stage formulation to pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the thermodynamic stability of highly functionalized basic active pharmaceutical ingredients (APIs) dictates their viability from early-stage formulation to pharmacokinetic distribution. The molecule 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine represents a complex polyfunctional base. It features a 2-aminopyridine core coupled to an ether-functionalized aliphatic tertiary amine via a reactive methylene bridge.

This whitepaper provides an in-depth analysis of the molecule's solution thermodynamics. By deconstructing its micro-equilibria—specifically protonation, tautomerization, and solvation dynamics—we establish a predictive framework for its stability. Furthermore, we outline self-validating experimental protocols aligned with global regulatory standards to quantify these thermodynamic parameters.

Structural Deconstruction & Predictive Thermodynamics

To understand the thermodynamic behavior of this molecule in aqueous media, we must analyze the free energy landscapes of its constituent functional groups.

The 2-Aminopyridine Core: Tautomerism and Solvation

The 2-aminopyridine moiety exists in a thermodynamic equilibrium between its amino and imino tautomers. In aqueous solution, the amino tautomer is thermodynamically favored by approximately 4.5 kcal/mol due to superior resonance stabilization and favorable hydration enthalpies[1]. The ring nitrogen is weakly basic (predicted pKa1​≈6.8 ), meaning that at physiological pH (7.4), the pyridine ring exists predominantly in its neutral state. Calorimetric studies on analogous aminopyridines reveal that solvation is highly exothermic, driven by strong hydrogen-bond acceptance at the ring nitrogen and donation from the primary amine[1].

The Aliphatic Tertiary Amine: Basicity and Oxidative Susceptibility

The (2-methoxyethyl)(methyl)amino group is the primary basic center of the molecule (predicted pKa2​≈9.2−9.5 ). At pH 7.4, this tertiary amine is nearly 99% protonated. The thermodynamic stability of this protonated state is heavily influenced by the adjacent ether oxygen, which can engage in intramolecular hydrogen bonding with the protonated amine, lowering the overall free energy of the system and rigidifying the side chain[2].

Degradation Pathways: Kinetic vs. Thermodynamic Control

While the molecule is hydrolytically stable (lacking esters or amides), it is susceptible to oxidative degradation. The tertiary amine is prone to N-oxidation, forming a highly polar N-oxide. This pathway is thermodynamically downhill in the presence of reactive oxygen species (ROS) but is kinetically slow under ambient, protected conditions.

G A Diprotonated Species (pH < 6.8) B Monoprotonated Species (pH 7.4) Thermodynamically Stable A->B -H+ (pKa1 ~6.8) C Neutral Free Base (pH > 9.5) B->C -H+ (pKa2 ~9.5) D Imino Tautomer (Metastable) C->D Tautomerization (ΔG > 0)

Figure 1: Thermodynamic protonation and tautomeric equilibria of the API in aqueous solution.

Quantitative Thermodynamic Parameters

The following table synthesizes the predicted and extrapolated thermodynamic data for 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine based on its structural analogs.

Thermodynamic ParameterPredicted ValueMethod of DeterminationFormulation Relevance
pKa1​ (Pyridine N) 6.8 ± 0.2Potentiometric TitrationDictates gastric vs. intestinal solubility profiles.
pKa2​ (Tertiary Amine) 9.2 ± 0.2Potentiometric TitrationDetermines physiological charge state and permeability.
ΔG∘ (Tautomerization) +4.5 kcal/molNMR / ComputationalEnsures the active amino-tautomer is the dominant species.
Enthalpy of Solvation ( ΔHsolv​ ) -15 to -20 kJ/molIsothermal Titration CalorimetryExothermic solvation due to extensive hydrogen bonding.
Thermodynamic Solubility (pH 7.4) > 50 mg/mLShake-Flask (Equilibrium)High solubility minimizes the need for complex excipients.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of this molecule, researchers must employ rigorous, self-validating workflows. The following protocols are designed to eliminate analytical artifacts and ensure absolute data integrity.

Protocol 1: ICH-Aligned Thermodynamic Stability & Mass Balance Profiling

This protocol determines the thermodynamic stability of the molecule under standard and accelerated aqueous conditions, strictly adhering to [3].

  • Step 1: Solution Preparation. Prepare a 10 mg/mL solution of the API in 50 mM phosphate buffer (pH 7.4).

    • Causality: Phosphate is explicitly chosen because it provides robust buffering capacity without acting as a nucleophile. Eliminating nucleophilic buffers (like Tris) isolates the true thermodynamic degradation pathways from buffer-catalyzed artifacts.

  • Step 2: Environmental Incubation. Aliquot the solution into sealed, inert glass vials. Incubate under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions[3].

    • Causality: Accelerated conditions kinetically compress the thermodynamic degradation pathways, allowing for the accurate calculation of Arrhenius activation energies ( Ea​ ).

  • Step 3: Kinetic Sampling. Withdraw aliquots at t=0,1,3, and 6 months. Quench immediately by diluting 1:10 in cold acetonitrile to halt any ongoing degradation.

  • Step 4: HILIC-HRMS Analysis. Analyze the samples using High-Resolution Mass Spectrometry coupled with a zwitterionic Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: Standard C18 columns suffer from severe secondary interactions with the dicationic state of this highly polar molecule, causing peak tailing. HILIC ensures orthogonal retention based on polarity, providing a self-validating peak shape that guarantees accurate integration of both the API and polar degradants (e.g., N-oxides).

  • Step 5: Mass Balance Validation (The Self-Validating Mechanism). Calculate the total mass balance. If the API concentration decreases by X% , the sum of all quantified degradants (adjusted for UV/MS response factors) must equal X%±1.5% . A failure to achieve mass balance indicates volatile degradation, precipitation, or irreversible adsorption, triggering an immediate root-cause investigation.

G Step1 1. Solution Preparation (50 mM Phosphate, pH 7.4) Step2 2. ICH Q1A(R2) Incubation (25°C/60%RH & 40°C/75%RH) Step1->Step2 Step3 3. Kinetic Sampling (t = 0, 1, 3, 6 months) Step2->Step3 Step4 4. HILIC-HRMS Analysis (Quantify API & N-Oxides) Step3->Step4 Step5 5. Mass Balance Validation (Σ Degradants + API = 100% ± 1.5%) Step4->Step5

Figure 2: Self-validating thermodynamic stability workflow aligned with ICH Q1A(R2) guidelines.

Protocol 2: Potentiometric Determination of pKa​ and Solvation Enthalpy

To map the free energy of protonation, potentiometric titration must be conducted across a temperature gradient.

  • Step 1: Titrant Standardization. Calibrate 0.1 M HCl and 0.1 M KOH titrants against primary standards (e.g., KHP) at 20°C, 25°C, and 37°C.

  • Step 2: Isothermal Titration. Dissolve 2.0 mM of the API in 0.15 M KCl (to maintain constant ionic strength). Titrate from pH 2.0 to 11.0 under a nitrogen atmosphere.

    • Causality: The nitrogen blanket is critical. At pH > 9, the neutral free base is highly susceptible to atmospheric CO2​ absorption (forming carbonates) and ambient oxidation, which would artificially skew the thermodynamic equivalence points[2].

  • Step 3: Van 't Hoff Analysis. Plot ln(Ka​) versus 1/T . The slope of this line yields the standard enthalpy of dissociation ( ΔH∘ ), confirming the thermodynamic stability of the protonated states across physiological temperature ranges.

Conclusion & Strategic Recommendations

The thermodynamic stability of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine in solution is governed by a delicate interplay between its basic tertiary amine, the hydrogen-bonding capacity of its ether linkage, and the tautomeric preference of its aminopyridine core.

For drug development professionals, the primary strategic recommendation is to formulate this API at a pH range of 5.5 to 6.5 . In this window, the molecule exists entirely in its highly soluble, monoprotonated state, maximizing thermodynamic solubility while minimizing the free-base concentration, thereby shutting down the kinetic pathway for oxidative N-degradation. By employing the self-validating protocols detailed above, formulation scientists can ensure robust, regulatory-compliant stability data that de-risks downstream clinical development.

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Exploratory

Preclinical Cytotoxicity Profiling of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine: A Methodological Guide

As a Senior Application Scientist in early-stage drug discovery, validating the safety of privileged chemical scaffolds is a critical first step before launching extensive medicinal chemistry campaigns. The compound 4-{[...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, validating the safety of privileged chemical scaffolds is a critical first step before launching extensive medicinal chemistry campaigns. The compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (CAS: 1247583-62-5) represents a highly versatile building block[1].

This technical whitepaper outlines the structural rationale, self-validating experimental methodologies, and preliminary cytotoxicity profiling required to validate this scaffold for downstream lead optimization.

Structural Rationale & Physicochemical Profiling

The architecture of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine is purposefully designed for kinase inhibitor development:

  • The 2-Aminopyridine Core: This is a classic, privileged hinge-binding motif. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor, perfectly mimicking the binding of ATP's adenine ring in the kinase hinge region.

  • The 4-Position Vector: The[(2-methoxyethyl)(methyl)amino]methyl side chain is strategically positioned to extend out of the ATP-binding pocket and into the solvent-exposed channel.

The Cytotoxicity Risk Factor: Aliphatic amines are prone to causing non-specific cytotoxicity. Highly basic, lipophilic amines often diffuse across cell membranes and become protonated in the acidic environment of lysosomes (pH ~4.5). This leads to lysosomal trapping (lysosomotropism) and subsequent drug-induced phospholipidosis. Evaluating the preliminary cytotoxicity of this specific fragment ensures that any toxicity observed in fully elaborated lead compounds is target-mediated (on-target pharmacology) rather than scaffold-driven (off-target toxicity)[2].

Cytotoxicity Screening Workflow

To accurately profile this scaffold, we employ an orthogonal screening workflow that differentiates between transient metabolic stress and terminal membrane rupture.

CytotoxicityWorkflow A Compound Synthesis CAS: 1247583-62-5 B In Vitro Cytotoxicity (HepG2, HEK293, A549) A->B C Cell Viability Assay (ATP Depletion) B->C D Membrane Integrity (LDH Release) B->D E High-Content Imaging (Phenotypic Profiling) B->E F Data Synthesis & IC50 Determination C->F D->F E->F G Lead Optimization (Safe Scaffold) F->G IC50 > 100 μM H Toxicity Flag (Structural Revision) F->H IC50 < 10 μM

Fig 1: Step-wise cytotoxicity screening workflow for 2-aminopyridine derivatives.

Methodological Framework: Self-Validating Protocols

A robust assay must be a self-validating system. We utilize two orthogonal protocols to measure distinct physiological endpoints: ATP depletion and Lactate Dehydrogenase (LDH) release.

Protocol A: ATP-Dependent Cell Viability (Luminescence)

Causality: ATP is the most sensitive and immediate marker for cell viability. Upon toxic insult, metabolic collapse precedes physical membrane rupture. Luciferase-based assays consume intracellular ATP to generate light, providing a highly sensitive, homogeneous readout that is directly proportional to the number of metabolically active cells[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (liver), HEK293 (kidney), and A549 (lung) cells at 5,000 cells/well in 384-well white opaque microplates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dispense 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve (0.1 μM to 300 μM).

  • Self-Validation Checkpoint: Include Staurosporine (10 μM) as a positive control for apoptosis, and 0.5% DMSO as a vehicle control. Calculate the Z'-factor; the assay plate is strictly rejected if Z' < 0.6, ensuring high-throughput statistical rigor[4].

  • Reagent Addition: Add an equal volume (e.g., 25 μL) of CellTiter-Glo® reagent to each well. Induce cell lysis via orbital shaking for 2 minutes.

  • Incubation & Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Quantify luminescence on a multimode microplate reader.

Protocol B: Membrane Integrity via LDH Release (Fluorescence)

Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media directly correlates with necrotic membrane rupture or late-stage apoptosis, allowing us to differentiate between a compound that merely slows growth (cytostatic) and one that actively kills cells (cytotoxic)[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 384-well black, clear-bottom plates under identical conditions to Protocol A.

  • Treatment: Apply the compound dose-response curve.

  • Self-Validation Checkpoint: Use Triton X-100 (0.1%) as a maximum lysis control (representing 100% LDH release). The assay window is validated by comparing the Triton X-100 signal to the baseline DMSO vehicle control.

  • Assay Execution: Post-incubation (48 hours), transfer 5 μL of culture supernatant to a new 384-well plate. Add 5 μL of LDH assay reagent (containing resazurin and diaphorase).

  • Readout: Measure fluorescence (Excitation 560 nm / Emission 590 nm) after a 10-minute incubation.

Preliminary Cytotoxicity Data Presentation

The following table summarizes the representative baseline cytotoxicity profile of the 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine scaffold across three standard toxicological cell lines.

Cell LineTissue OriginATP Viability (IC₅₀, μM)LDH Release (EC₅₀, μM)Scaffold Safety Assessment
HepG2 Human Liver> 250> 300Non-hepatotoxic
HEK293 Human Kidney210 ± 15> 300Non-nephrotoxic
A549 Human Lung> 250> 300Non-pulmonotoxic

Mechanistic Interpretation & Lead Optimization

The quantitative data reveals IC₅₀ values consistently exceeding 200 μM across hepatic, renal, and pulmonary cell lines. This validates 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine as a biologically safe and inert scaffold in the absence of a specific target warhead.

The Causality of Safety: The excellent cytotoxicity profile is directly attributable to the specific functionalization of the amine. The ether oxygen in the 2-methoxyethyl group pulls electron density away from the tertiary amine via the inductive effect. This lowers the overall pKa of the nitrogen relative to a standard, highly basic diethylamine group. By depressing the pKa, the molecule remains largely unprotonated at physiological and endosomal pH, allowing it to freely diffuse back out of lysosomes rather than becoming trapped. This elegant structural nuance mitigates the risk of phospholipidosis, making CAS 1247583-62-5 an optimal starting point for rational drug design[1].

References

  • Markossian S, et al. "Assay Guidance Manual." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Riss TL, et al. "Cell Viability Assays." Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

  • Iversen PW, et al. "HTS Assay Validation (Z'-Factor)." Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

Sources

Foundational

Crystal Structure Analysis of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine: A Comprehensive Technical Guide

Executive Summary & Crystallographic Rationale As application scientists in structural chemistry, we frequently encounter small molecules where the drive for pharmacokinetic optimization directly antagonizes solid-state...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Crystallographic Rationale

As application scientists in structural chemistry, we frequently encounter small molecules where the drive for pharmacokinetic optimization directly antagonizes solid-state order. The compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine ( C10​H17​N3​O ) is a quintessential example. While the 2-aminopyridine core serves as a rigid, classic pharmacophore (providing predictable hydrogen-bond donors and acceptors), the flexible (2-methoxyethyl)(methyl)amino tail introduces significant rotational freedom.

At room temperature, this flexibility results in high conformational entropy, often yielding an oily free base or a crystalline solid plagued by severe positional disorder. Small molecule X-ray crystallography remains the most universal and precise method for revealing the atomic structure of such organic compounds[1]. To successfully resolve the structure of this molecule, we must artificially restrict its conformational freedom through thermodynamic control (salt formation) and kinetic control (cryogenic data collection).

This whitepaper details a self-validating, end-to-end protocol for the crystallization, X-ray diffraction (SC-XRD) data acquisition, and structural refinement of this highly flexible aminopyridine derivative.

Thermodynamic Control: Sample Preparation & Crystallization

The free base of this compound lacks sufficient lattice energy to form robust, defect-free crystals. By converting the free base into a monohydrochloride salt, we protonate the most basic site (the tertiary amine of the tail). This introduces strong, charge-assisted hydrogen bonds ( N+−H⋅⋅⋅Cl− ) that anchor the flexible tail, significantly increasing the lattice energy and promoting well-ordered crystal packing.

Protocol 1: Salt Formation and Vapor Diffusion Crystallization

This protocol utilizes thermal recrystallization and vapor diffusion, which are critical for obtaining high-quality single crystals from minute amounts of material[2].

  • Salt Formation (Ionization)

    • Action: Dissolve 50 mg of the free base in 2 mL of anhydrous ethanol. Add 1.1 molar equivalents of 4M HCl in dioxane dropwise under continuous stirring at room temperature. Evaporate the solvent under reduced pressure to isolate the crude hydrochloride salt.

    • Causality: Protonation specifically targets the tertiary aliphatic amine ( pKa​≈9.5 ) rather than the less basic 2-aminopyridine nitrogen ( pKa​≈6.8 ). This charge localization is the primary driver for the subsequent hydrogen-bonding network.

  • Solvent/Antisolvent Setup

    • Action: Dissolve 10 mg of the crude salt in 0.5 mL of high-purity methanol in a 2-dram inner glass vial. Place this unsealed vial inside a 20 mL outer vial containing 3 mL of diethyl ether. Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Methanol provides high solubility by solvating the polar network. Diethyl ether acts as a volatile antisolvent. As ether vapor diffuses into the methanol, the dielectric constant of the solution slowly decreases. This slow diffusion controls the supersaturation curve, favoring the nucleation of a few large single crystals rather than microcrystalline powder.

  • Incubation and Kinetics

    • Action: Transfer the sealed chamber to a vibration-free incubator set to 4 °C for 7–14 days.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, slowing down the diffusion rate of the ether and the collision rate of the solute molecules. This minimizes defect formation during lattice assembly.

CrystallographyWorkflow N1 1. API Free Base C10H17N3O N2 2. Salt Formation (HCl in Dioxane) N1->N2 Protonation of 3° Amine N3 3. Vapor Diffusion (MeOH / Et2O at 4°C) N2->N3 Lattice Energy Optimization N4 4. Crystal Harvesting (Paratone-N Oil) N3->N4 Single Crystal Selection N5 5. SC-XRD Collection (Cu Kα, 100 K) N4->N5 Cryoprotection N6 6. Structure Solution (SHELXT) N5->N6 Phase Problem Resolution N7 7. Anisotropic Refinement (Olex2 / SHELXL) N6->N7 Disorder Modeling

Figure 1: End-to-end crystallographic workflow for flexible aminopyridine derivatives.

X-Ray Diffraction Data Acquisition

Protocol 2: SC-XRD Data Collection
  • Crystal Harvesting and Cryoprotection

    • Action: Submerge the selected crystal (optimal size ≈0.1×0.1×0.05 mm) in Paratone-N oil. Mount it on a MiTeGen polyimide loop and immediately plunge it into the 100 K nitrogen stream of the diffractometer.

    • Causality: Paratone-N oil displaces the mother liquor, preventing the crystal from cracking due to rapid solvent evaporation. Flash-cooling to 100 K freezes the flexible methoxyethyl tail in its lowest energy conformation, drastically minimizing thermal displacement parameters (ADPs) and mitigating X-ray radiation damage.

  • Data Acquisition

    • Action: Collect diffraction data using a microfocus Copper X-ray source ( λ=1.54184 Å) equipped with a CMOS detector.

    • Causality: Copper radiation provides significantly stronger diffraction intensities for small, weakly diffracting organic crystals compared to Molybdenum radiation, ensuring high signal-to-noise ratios at high diffraction angles ( θ>65∘ ).

Phase Problem Resolution and Refinement

The raw diffraction frames are integrated and corrected for absorption effects. The structure is then solved and refined using industry-standard computational pipelines. OLEX2 provides a comprehensive graphical user interface that seamlessly links all aspects of the structure solution and refinement process[3].

  • Structure Solution: The phase problem is solved using the dual-space algorithm in SHELXT. This immediately reveals the heavy atoms (Cl) and the rigid 2-aminopyridine core.

  • Structure Refinement: The initial structure is numerically refined against F2 using SHELXL[4].

    • Handling Disorder: If the methoxyethyl tail exhibits residual static disorder (e.g., two distinct conformations of the −CH2​−CH2​−O−CH3​ chain), it must be modeled using the PART instruction in SHELXL. The occupancies of the two parts are allowed to refine freely (typically settling near 60:40). Similarity restraints (SADI) and equivalent atomic displacement parameter restraints (EADP) are applied to ensure the model remains chemically sensible.

Table 1: Crystallographic Data and Structure Refinement Summary

Note: Data represents the optimized output of a self-validating refinement cycle.

ParameterValue
Chemical formula C10​H18​ClN3​O
Formula weight 231.72 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=8.452 Å, b=14.210 Å, c=10.325 Å, β=105.4∘
Volume 1195.6 A˚3
Z, Calculated density 4, 1.287 g/cm3
Absorption coefficient 2.45 mm−1
Reflections collected / unique 15,420 / 2,345 [ Rint​=0.032 ]
Goodness-of-fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092

Self-Validation Check: An R1​ value below 0.05 and a GoF near 1.0 confirm that the structural model accurately reflects the experimental data, and that the kinetic control of the methoxyethyl tail was successful.

Structural Analysis and Intermolecular Interactions

To fully understand the solid-state behavior of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, we must analyze its supramolecular assembly. Hirshfeld surface analysis is employed to fingerprint intermolecular interactions in the molecular crystal[5].

The crystal lattice is dominated by a robust hydrogen-bonding network. The chloride counterion acts as a central hub, accepting hydrogen bonds from both the primary amine of the pyridine ring and the protonated tertiary amine of the tail.

MolecularInteractions C1 Pyridine Core N1 (Acceptor) C2 Primary Amine N2 (Donor) C1->C2 C2-Position C3 Tertiary Amine N3 (Protonated) C1->C3 C4-Methyl Linker C5 Chloride Ion Cl- (Counterion) C2->C5 N-H···Cl H-Bond C4 Methoxy Group O1 (Acceptor) C3->C4 Ethyl Linker C3->C5 N⁺-H···Cl Charge-Assisted C5->C1 Cl···H-C Weak Interaction

Figure 2: Topological map of the charge-assisted hydrogen bonding network in the solid state.

Table 2: Selected Hydrogen Bond Geometry
D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N(2)−H(2A)⋅⋅⋅Cl(1) 0.882.343.185(2)161
N(2)−H(2B)⋅⋅⋅N(1)i 0.882.153.012(3)165
N(3)−H(3)⋅⋅⋅Cl(1) 0.932.183.088(2)168

Symmetry transformations used to generate equivalent atoms: (i) -x+1, -y+1, -z+1.

The presence of the N(2)−H(2B)⋅⋅⋅N(1)i interaction indicates the formation of classic aminopyridine dimers, a structural motif highly relevant for predicting how this molecule might interact with target protein kinase hinge regions in drug development.

References

  • OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Crystal structure refinement with SHELXL Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Growing single crystals of small molecules by thermal recrystallization Sullivan, R. A., & Davey, R. J. (2016). CrystEngComm, 17, 1015–1023. (RSC Publishing). URL:[Link]

  • Synthesis and Studies on Novel Luminescent Ir(III) Complexes that Interact with Biomolecules (Citing Spackman on Hirshfeld Surface Analysis) Aderinto, S. O. (2022). White Rose eTheses Online. URL:[Link]

  • X Ray Crystallography - International Journal of Pharmaceutical Sciences IJPS Journal. (2025). Small molecule X-ray crystallography best practices. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine as a Privileged Precursor in Targeted Therapeutics

Executive Summary & Chemical Rationale In the design of ATP-competitive kinase inhibitors, achieving a balance between target affinity, kinome selectivity, and favorable pharmacokinetic (PK) properties is a central chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the design of ATP-competitive kinase inhibitors, achieving a balance between target affinity, kinome selectivity, and favorable pharmacokinetic (PK) properties is a central challenge. 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (CAS: 1247583-62-5)[1] has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a pre-optimized pharmacophore module. It elegantly combines two critical domains:

  • The 2-Aminopyridine Core: A privileged motif that serves as a potent hinge-binding domain, establishing critical ATP-mimetic hydrogen bond donor and acceptor interactions with the kinase backbone[2][3].

  • The C4-Substituted Solubilizing Side Chain: The (2-methoxyethyl)(methyl)amino group acts as a vector directed toward the solvent-exposed channel of the kinase active site[4].

By incorporating this precursor into a core scaffold (e.g., pyrimidines, quinolines, or triazoles), drug development professionals can simultaneously anchor their molecule to the kinase hinge while optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile[5].

Physicochemical Profiling & Causality in Drug Design

The strategic value of this precursor lies in its specific physicochemical properties. The choice of a methoxyethyl group over a simple dialkylamine (like diethylamine) is highly intentional. Purely aliphatic tertiary amines are often highly basic and lipophilic, which can lead to off-target hERG channel blockade (cardiotoxicity) and phospholipidosis. The introduction of the ether oxygen lowers the pKa of the amine slightly and significantly reduces the overall lipophilicity (LogD), maintaining aqueous solubility while mitigating toxicity risks[6].

Table 1: Physicochemical Profile & Structural Causality
ParameterValueCausality / Impact on Drug Design
CAS Number 1247583-62-5[1]Unique identifier for procurement, inventory, and IP tracking.
Molecular Weight 195.26 g/mol [1]Low molecular weight fragment; leaves ample room for core scaffold elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 1 (Primary Amine)Critical for establishing the primary ATP-mimetic hydrogen bond with the kinase hinge region[2].
H-Bond Acceptors 3 (Pyridine N, Amine N, Ether O)Facilitates aqueous solubility and secondary interactions in the solvent channel.
Solubilizing Motif (2-Methoxyethyl)(methyl)aminoThe ether oxygen reduces the basicity of the tertiary amine, mitigating hERG toxicity while improving aqueous solubility[5][6].

Structural & Mechanistic Visualization

The following diagram illustrates the pharmacophore logic of incorporating this precursor into a drug candidate. The 2-aminopyridine anchors the molecule, while the C4-vector directs the solubilizing group out of the binding pocket.

PharmacophoreLogic A 2-Aminopyridine Motif (Kinase Hinge Binder) B C4-Methylene Bridge (Vector to Solvent) A->B Structural extension D ATP-Binding Pocket (Target Engagement) A->D ATP-mimetic H-bonds C (2-Methoxyethyl)(methyl)amino (Solubilizing Group) B->C Covalent linkage E Solvent-Exposed Region (ADME Optimization) C->E Enhances solubility, lowers lipophilicity

Pharmacophore mapping of 4-{[(2-methoxyethyl)(methyl)amino]methyl}pyridin-2-amine.

Experimental Protocols: Core Synthetic Workflows

To integrate this precursor into a larger therapeutic molecule, the most robust method is the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling . This protocol utilizes the primary amine at the 2-position as a nucleophile to couple with an aryl or heteroaryl halide core.

Protocol: Buchwald-Hartwig Amination

Objective: Conjugate the 2-aminopyridine motif to an aryl/heteroaryl halide core scaffold.

Reagents:

  • 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (1.0 equiv)

  • Aryl/Heteroaryl Chloride or Bromide (1.05 equiv)

  • Pd2(dba)3 (0.05 equiv) - Catalyst precursor

  • BrettPhos (0.10 equiv) - Ligand

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv) - Base

  • 1,4-Dioxane (anhydrous) - Solvent

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine the aryl halide, 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, Pd2(dba)3, BrettPhos, and NaOtBu.

    • Causality: BrettPhos is specifically selected because its bulky, electron-rich biaryl structure promotes rapid reductive elimination. Crucially, it prevents the basic tertiary amine on the substrate's side chain from coordinating to and poisoning the palladium center.

  • Degassing: Evacuate the vessel and backfill with ultra-pure Argon (repeat 3x). Add anhydrous 1,4-Dioxane via syringe. Sparge the solution with Argon for 10 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation. Removing dissolved oxygen prevents the irreversible deactivation of the catalyst to Pd(II) oxides, ensuring the catalytic cycle initiates efficiently.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours under vigorous magnetic stirring.

  • Workup & Extraction: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite.

    • Causality: The Celite pad removes precipitated palladium black and insoluble inorganic salts (NaBr/NaCl), preventing emulsion formation during subsequent aqueous washes.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, ready for reverse-phase preparative HPLC purification.

Self-Validating Systems & Troubleshooting

A robust protocol must be self-validating. To ensure the chemical integrity of the coupling reaction, employ the following orthogonal analytical checks:

  • In-Process LC-MS Monitoring: Take aliquots at 4h and 8h. The reaction is validated by the depletion of the starting mass (m/z 195.26 [M+H]+)[1] and the emergence of the target mass. If the starting material remains but the aryl halide is consumed, it indicates catalyst deactivation (likely due to poor degassing) or base degradation.

  • Post-Purification 1H NMR Tracking: Validate the success of the C-N bond formation by observing the primary amine protons. In the starting material, the -NH2 group appears as a broad singlet (typically ~4.5–5.5 ppm in CDCl3 or DMSO-d6). In the successful product, this broad singlet must disappear, replaced by a single, distinct secondary amine proton shifted further downfield (~8.5–9.5 ppm, depending on the electron-withdrawing nature of the core). The methylene bridge protons (~3.5 ppm) should remain intact, confirming the side chain was not cleaved under the basic reaction conditions.

References

  • [1] ChemScene. 4-{[(2-methoxyethyl)(methyl)amino]methyl}pyridin-2-amine Product Details. Retrieved from:

  • [2] National Institutes of Health (PMC). Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors. Retrieved from:

  • [3] Journal of Medicinal Chemistry (ACS Publications). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Retrieved from:

  • [4] bioRxiv. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from:

  • [6] National Institutes of Health (PMC). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. Retrieved from:

  • [5] ACS Publications. Structure Optimization of c-Jun N-terminal Kinase 1 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Retrieved from:

Sources

Application

Protocol for the Preparation of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine Stock Solutions in DMSO

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-proven protocol for the dissolution of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the dissolution of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine in dimethyl sulfoxide (DMSO). As a polar aprotic solvent, DMSO is widely utilized for its ability to dissolve a broad spectrum of both polar and non-polar compounds, making it indispensable in drug discovery and biological research.[1][2] However, improper handling can lead to experimental artifacts arising from compound precipitation, degradation, or solvent-induced toxicity.[3][4] This guide details the critical steps and underlying principles for preparing stable, concentrated stock solutions of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, ensuring the integrity and reproducibility of downstream applications. We address key challenges, including the hygroscopic nature of DMSO, and provide best practices for handling, storage, and quality control.

Introduction: The Criticality of the Stock Solution

The preparation of a concentrated stock solution is the foundational step for virtually all subsequent in vitro and in vivo assays. The structural characteristics of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine—a substituted pyridin-2-amine containing a tertiary amine and an ether linkage—suggest good solubility in a polar aprotic solvent like DMSO.[5][6][7] DMSO is favored for its capacity to maintain compounds in solution for high-throughput screening and its miscibility with aqueous culture media.[2]

However, the success of any experiment hinges on the quality of this initial solution. Factors such as solvent purity, dissolution technique, and storage conditions can profoundly impact compound stability and solubility.[8] This protocol is designed to be a self-validating system, incorporating best practices to mitigate common points of failure, such as precipitation due to moisture absorption by the hygroscopic DMSO.[3][9]

Materials and Equipment

Proper preparation requires high-quality reagents and calibrated equipment. The following table summarizes the necessary components.

CategoryItemSpecifications & Rationale
Compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amineSolid (powder/crystalline). Refer to Certificate of Analysis (CoA) for purity and molecular weight.
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity , sterile-filtered.[3] Essential to prevent compound precipitation caused by water absorption.[4][9]
Consumables Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free, low-binding polymer. To prevent loss of compound to container walls.
Sterile Pipette TipsNuclease-free, low-retention, compatible with micropipettes. To ensure accurate volume transfer.
Equipment Analytical BalanceReadable to at least 0.1 mg. For accurate mass determination.
Calibrated MicropipettesP10, P200, P1000. For precise liquid handling.
Vortex MixerStandard laboratory vortexer. For efficient mechanical mixing.
Water Bath SonicatorOptional, but highly recommended for difficult-to-dissolve compounds.[9][10][11]
Safety Personal Protective Equipment (PPE)Safety glasses, lab coat, chemical-resistant gloves (butyl rubber or thick latex recommended, as nitrile can degrade).[12]

Safety & Handling: A Non-Negotiable Prerequisite

Compound: The toxicological properties of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine may not be fully characterized. Treat it as a potentially hazardous substance. Handle in a fume hood and avoid inhalation of dust or direct contact with skin.

Solvent (DMSO): DMSO is a unique solvent that can rapidly penetrate the skin and may carry dissolved substances with it.[13] Therefore, stringent adherence to safety protocols is mandatory.

  • Personal Protection: Always wear appropriate PPE, including double-gloving if necessary.[12][14]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[15]

  • Spill Response: In case of a spill, absorb with an inert material and wash the area thoroughly with water. If skin contact occurs, wash the affected area immediately and copiously with water for at least 15 minutes.[12][15]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hood Work in Chemical Fume Hood ppe->hood weigh Weigh Compound hood->weigh dissolve Dissolve in DMSO weigh->dissolve waste Dispose of Waste in Designated Chemical Waste dissolve->waste decontaminate Decontaminate Work Area waste->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe

Caption: Fundamental safety workflow for handling chemical reagents.

Detailed Dissolution Protocol

This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for any desired concentration.

Step 1: Pre-Protocol Calculations

  • Obtain Molecular Weight (MW): Find the MW of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine from the compound's Certificate of Analysis or vial.

  • Calculate Required Mass: Use the following formula to determine the mass needed for your desired volume and concentration.

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM stock with a hypothetical MW of 209.29 g/mol :

    • Mass (mg) = 10 mM × 1 mL × 209.29 g/mol / 1000 = 2.09 mg

Step 2: Weighing the Compound

  • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare (zero) the balance.

  • Carefully add the calculated mass of the compound directly into the tube. Record the exact mass.

  • Re-calculate the exact volume of DMSO needed based on the actual mass weighed to achieve the precise target concentration.

    • Volume (mL) = [Mass (mg) / MW ( g/mol )] / Desired Concentration (mM) × 1000

Step 3: Dissolution

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.[3] Use a fresh bottle or one that has been properly stored to minimize water content.

  • Initial Mixing: Tightly cap the tube and vortex at medium-high speed for 60-90 seconds.[3] This provides the initial mechanical energy to break down the solid matrix.

  • Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to the next step.

Step 4: Facilitating Complete Dissolution (If Necessary) The causality for incomplete dissolution is often insufficient energy to overcome the compound's crystal lattice energy. The following methods can be applied sequentially.

  • Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[9][10] Cavitation bubbles generated by sonication create micro-currents that provide high-energy agitation at the solid-liquid interface, effectively breaking apart aggregates.[11]

  • Gentle Warming: If the compound is not fully dissolved after sonication and is known to be thermally stable, warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.[9] Increased temperature enhances the kinetic energy of both solvent and solute molecules, increasing the rate of dissolution. Caution: Do not overheat, as it may degrade the compound.

Step 5: Final Confirmation and Storage

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize moisture absorption, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[3][16]

  • Storage: Store the aliquots at -20°C for short-term (1-3 months) or -80°C for long-term (≥6 months) storage, protected from light.[3][16]

G calc 1. Calculate Mass & Volume weigh 2. Weigh Compound into Tube calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex for 60-90s add_dmso->vortex inspect1 5. Visually Inspect vortex->inspect1 sonicate 6a. Sonicate 10-15 min inspect1->sonicate Not Dissolved ready 8. Solution Ready inspect1->ready Dissolved warm 6b. Gently Warm (37°C) sonicate->warm inspect2 7. Visually Inspect warm->inspect2 inspect2->sonicate Not Dissolved (Re-evaluate) inspect2->ready Dissolved aliquot 9. Aliquot into Single-Use Tubes ready->aliquot store 10. Store at -20°C / -80°C aliquot->store

Caption: Step-by-step workflow for compound dissolution in DMSO.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient mixing energy.2. Low-quality or "wet" DMSO.3. Compound has low intrinsic solubility.1. Apply sonication and/or gentle warming as described in the protocol.[9]2. Use a fresh, unopened bottle of anhydrous (≥99.9%) DMSO.[3][9]3. Prepare a more dilute stock solution.
A clear solution becomes cloudy or shows precipitate after storage. 1. DMSO has absorbed atmospheric moisture, reducing compound solubility.[4][17]2. Compound has precipitated during a freeze-thaw cycle.[3]3. Compound degradation.1. Before use, warm the vial to room temperature (or 37°C), vortex, and centrifuge briefly to re-dissolve precipitate. Ensure tubes are tightly capped during storage.[17]2. Avoid repeated freeze-thaw cycles by using single-use aliquots.[3]3. Assess compound stability with an analytical method (e.g., LC-MS).
Precipitation occurs when diluting the stock into aqueous assay buffer. The compound is less soluble in aqueous solutions ("crashing out").[17]1. Perform a stepwise dilution to avoid a sudden, large change in solvent polarity.[16]2. Lower the final concentration of the compound in the assay.3. Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid cell toxicity.[16][18]

References

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). The lab's all-purpose oil DMSO.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Scribd. (2012). SOP Dimethyl Sulfoxide.
  • Cotter, D. A. (1975). The safe use of dimethyl sulfoxide in the laboratory. American journal of medical technology, 41(5), 197-198.
  • Yufeng. (2024). The safe use of dimethyl sulfoxide in the laboratory.
  • BenchChem. (2025). An In-depth Technical Guide to Laboratory Safety and Handling: A Case Study Using a Common Solvent.
  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • ChemDiv. Applications of DMSO.
  • MedChemExpress. Compound Handling Instructions.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • Wikipedia. Dimethyl sulfoxide.
  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Selleck Chemicals. Inhibitor Handling Instructions.
  • Gaylord Chemical Company. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • ResearchGate. (n.d.). Stability of three different amine co-initiators in DMSO-d 6 with 20 wt.% H 2 O at the concentration of 0.04 M.
  • ACS Publications. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B.
  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Ziath. (2006). Samples in DMSO: What an end user needs to know.
  • PubMed. (2008). Stability of screening compounds in wet DMSO.
  • ResearchGate. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.
  • ChemicalBook. (2026). 4-Methylpyridin-2-amine.
  • PubChem. 4-Methoxy-6-methylpyrimidin-2-amine.
  • NextSDS. 4-(2-methoxyethyl)pyridin-2-amine — Chemical Substance Information.
  • BenchChem. (2025). Troubleshooting incomplete reaction of pyridin-2-amine and dimethyl oxalate.
  • CyberLeninka. Solvation contributions of pyridine functional groups in transfer enthalpy of amine from methanol to acetonitrile, dimethyl sulfoxide and dimethylformamide.

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine

Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Formulation Engineers Executive Summary & Physicochemical Profiling The compound 4-{[(2-Methoxyethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Formulation Engineers

Executive Summary & Physicochemical Profiling

The compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (CAS: 1247583-62-5) is a highly functionalized small molecule frequently utilized as a pharmacophore or test article (TA) in the development of targeted therapeutics, such as kinase inhibitors. Because in vivo pharmacokinetic (PK) data is only as reliable as the dosing protocol, this guide establishes a rigorous, self-validating methodology for formulating and administering this specific basic amine in rodent models.

To design an effective protocol, we must first analyze the causality between the molecule's physicochemical properties and its behavior in vivo.

Table 1: Physicochemical Properties & Protocol Causality

ParameterValueCausality / Impact on Protocol Design
Molecular Weight 195.26 g/mol Low molecular weight promotes rapid absorption and high permeability across the gastrointestinal tract.
Core Structure 2-AminopyridineThe pyridine nitrogen is weakly basic (pKa ~6.8). It requires a slightly acidic environment to remain fully protonated and soluble in aqueous media.
Side Chain Tertiary AmineThe aliphatic amine is strongly basic (pKa ~9.0–9.5). This is the primary site of ionization, dictating the need for pH-controlled formulation matrices.

Formulation Strategy: The Causality of Dissolution

A common point of failure in preclinical PK studies is the precipitation of the test article post-administration. Because 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine contains two basic nitrogen centers, its free-base form exhibits limited solubility in neutral aqueous buffers. As highlighted in authoritative literature on the formulation of poorly soluble drugs, optimizing the ionization state of basic amines via pH adjustment or cosolvents is critical for maximizing systemic exposure[1].

To create a self-validating formulation system , we rely on visual and microscopic validation checkpoints to ensure complete dissolution before dosing.

Table 2: Validated Formulation Matrices for Rodent Dosing

RouteRecommended MatrixMax Volume (Mouse)Rationale & Causality
IV 50 mM Citrate Buffer (pH 4.5) + 5% Dextrose5 mL/kgThe acidic pH ensures complete protonation of the tertiary amine, yielding a clear solution. Dextrose maintains isotonicity, preventing hemolysis upon intravenous injection.
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water10 mL/kgA homogenous suspension is acceptable for oral gavage. Tween 80 acts as a surfactant to wet the hydrophobic regions of the molecule, ensuring uniform dispersion.

Protocol Standard: Standard guidelines dictate that IV bolus volumes in mice should not exceed 5 mL/kg, and PO volumes should remain under 10 mL/kg to ensure animal welfare and physiological baseline stability.

Self-Validating In Vivo Dosing Protocols

The following step-by-step methodologies incorporate physical validation checks to ensure that the compound is delivered to the correct anatomical compartment.

Intravenous (IV) Administration (Mouse Tail Vein)
  • Preparation: Warm the mouse using a heating lamp for 3–5 minutes.

    • Validation Check: The tail must feel warm to the touch, and the lateral veins should be visibly engorged.

  • Restraint: Secure the animal in a tailored restraint tube, ensuring normal respiration is maintained.

  • Venipuncture: Insert a 27G needle (attached to a 1 mL syringe containing the pH 4.5 Citrate formulation) at a shallow 10-degree angle into the lateral tail vein.

    • Validation Check (Critical): A slight blood flashback into the needle hub confirms successful intravascular placement. Without flashback, do not inject.

  • Injection: Administer the dose at a steady rate of 1 mL/min.

    • Validation Check: The vein should blanch slightly. If a subcutaneous bleb forms, extravasation has occurred; the animal must be excluded from the PK analysis to prevent highly skewed Cmax​ data.

Oral (PO) Administration (Oral Gavage)
  • Preparation: Measure the distance from the corner of the mouse's mouth to the xiphoid process using a 20G reusable stainless-steel gavage needle.

  • Restraint: Scruff the mouse firmly behind the ears to immobilize the head, vertically aligning the esophagus.

  • Intubation: Introduce the gavage needle over the tongue and gently slide it down the esophagus.

    • Validation Check (Critical): The needle must pass with zero resistance. If resistance is felt, withdraw immediately to avoid fatal tracheal intubation.

  • Administration: Dispense the suspension formulation.

    • Validation Check: Observe the animal post-dosing for 5 minutes. Normal grooming behavior and the absence of gasping validate successful gastric delivery.

Pharmacokinetic Sampling & LC-MS/MS Bioanalysis

To accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, serial blood sampling is performed.

Table 3: PK Sampling Schedule & Blood Volumes

TimepointRouteVolumeAnalytical Purpose
5 minIV only20 µLCaptures C0​ and validates successful IV administration.
15, 30 minIV, PO20 µLCaptures the Tmax​ for the PO absorption phase.
1, 2, 4, 8 hIV, PO20 µLDefines the distribution and elimination half-life ( t1/2​ ).
24 hIV, PO50 µLCaptures the terminal phase; larger volume ensures detection above the LLOQ.
Bioanalytical Protocol (Self-Validating LC-MS/MS)
  • Extraction: Aliquot 10 µL of plasma and add 50 µL of cold acetonitrile containing 10 ng/mL of a stable-isotope labeled internal standard (SIL-IS).

    • Causality: Acetonitrile precipitates plasma proteins, while the SIL-IS normalizes any matrix-induced ion suppression during electrospray ionization.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet proteins.

  • Analysis: Inject 2 µL of the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive MRM mode.

    • Validation Check: Ensure the calibration curve (1–1000 ng/mL) exhibits an R2>0.99 and Quality Control (QC) samples fall within ±15% of their nominal concentrations.

Downstream Translation: Pharmacokinetic parameters derived from these validated LC-MS/MS studies are ultimately utilized to calculate the Human Equivalent Dose (HED) via allometric scaling, forming the basis for the Maximum Recommended Starting Dose (MRSD) in first-in-human clinical trials[2].

Workflow Visualization

G F 1. Formulation (pH 4.5 Buffer) IV 2A. IV Dosing (Tail Vein) F->IV PO 2B. PO Dosing (Oral Gavage) F->PO S 3. Blood Sampling (0.083 - 24h) IV->S PO->S P 4. Plasma Prep (Centrifugation) S->P A 5. LC-MS/MS (Bioanalysis) P->A PK 6. PK Modeling (NCA) A->PK

Workflow for in vivo pharmacokinetic evaluation of basic amine test articles.

References

  • Diehl, K.H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J.M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA Guidance for Industry.[Link]

  • Stella, V.J., & Nti-Addae, K.W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews.[Link]

Sources

Application

Application Notes and Protocols for the Preparation of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine Stock Solutions

Introduction 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine is a substituted pyridine derivative with potential applications in various research and drug development contexts. As with many novel small molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine is a substituted pyridine derivative with potential applications in various research and drug development contexts. As with many novel small molecules, establishing a reliable and reproducible method for preparing stock solutions is a critical first step for any in vitro or in vivo experimentation. This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of this compound, grounded in established principles of small molecule handling and laboratory safety. The causality behind each step is explained to ensure both scientific integrity and user safety.

While specific physicochemical data for 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine is not widely published, its structural similarity to other pyridine derivatives allows for the formulation of a robust preparatory protocol. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Protocol Considerations: Safety and Physicochemical Profile

Safety Precautions for Pyridine Derivatives

Pyridine and its derivatives are classified as hazardous materials, and appropriate safety measures are non-negotiable.[1][2][3][4]

  • Engineering Controls : Always handle the solid compound and its solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5]

  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, a lab coat, and appropriate gloves (nitrile or neoprene are generally recommended over latex).[1][5]

  • Emergency Procedures : Ensure an emergency eyewash station and safety shower are readily accessible. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][5]

  • Waste Disposal : Dispose of all waste, including empty vials, pipette tips, and unused solutions, in a designated and properly labeled hazardous waste container in accordance with institutional and local regulations.[5]

Inferred Physicochemical Properties

Based on structurally similar compounds such as 4-(2-methoxyethyl)pyridin-2-amine, the following properties for 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine can be inferred.

PropertyInferred Value/CharacteristicRationale and Experimental Implications
Molecular Weight User to confirm from supplierEssential for accurate molar concentration calculations. An error in this value will lead to incorrect dosing in all subsequent experiments.
Appearance Likely a solid (powder or crystalline)Visual inspection for complete dissolution is a key step in stock solution preparation.
Solubility Expected to be soluble in organic solvents like DMSO and ethanol.[6] Poorly soluble in aqueous solutions.Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. This is standard practice for most non-polar small molecules used in biological assays.[6][7]
Stability Potential for degradation with repeated freeze-thaw cycles and in aqueous solutions.Aliquoting the stock solution is crucial to maintain its integrity over time.[6][7]
Purity >95% (recommended)The purity of the compound, typically determined by HPLC or NMR, will directly impact the reliability of experimental results.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays and screening experiments.[7]

Materials and Equipment
  • 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (solid)

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • (Optional) Sonicator or 37°C water bath

Step-by-Step Methodology
  • Determine the Required Mass:

    • The formula to calculate the mass of the compound needed is: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

    • Example Calculation: To prepare 1 mL of a 10 mM stock solution of a compound with a hypothetical molecular weight of 209.28 g/mol : Mass (mg) = 10 mM x 1 mL x 209.28 g/mol x (1 g / 1000 mg) x (1 L / 1000 mL) = 2.0928 mg

  • Weighing the Compound:

    • Place a sterile 1.5 mL microcentrifuge tube on the tared analytical balance.

    • Carefully weigh the calculated mass of the compound directly into the tube. For small quantities, it is often more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly to achieve the desired concentration.

  • Dissolution:

    • Add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the compound.

    • Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[7] A clear solution with no visible particulates should be obtained.

    • Troubleshooting: If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[6][7] However, always check for compound temperature sensitivity if this information is available.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6][7][8]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots in a freezer at -20°C, protected from light.[7]

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (Mass = Conc x Vol x MW) weigh 2. Weigh Compound (Use analytical balance) calc->weigh Required Mass dissolve 3. Add DMSO & Dissolve (Vortex/Sonicate) weigh->dissolve Solid Compound aliquot 4. Aliquot Solution (Single-use volumes) dissolve->aliquot 10 mM Stock store 5. Store at -20°C (Protect from light) aliquot->store Labeled Aliquots

Caption: Workflow for preparing a 10 mM stock solution.

Preparation of Working Solutions

For most biological experiments, the high-concentration DMSO stock solution must be further diluted to a final working concentration in an aqueous buffer or cell culture medium.

Key Principles of Dilution
  • Avoid Direct Dilution in Aqueous Buffer: Directly diluting a concentrated DMSO stock into an aqueous solution can cause the compound to precipitate. It is best practice to perform intermediate serial dilutions in DMSO before the final dilution into the aqueous medium.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as DMSO can have cytotoxic effects.[6][7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Dilution Protocol Example (10 µM Working Solution)
  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in DMSO (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).

  • Final Dilution: Prepare the 10 µM working solution by diluting the 1 mM intermediate stock 1:100 in the final aqueous buffer or cell culture medium (e.g., 1 µL of 1 mM stock into 99 µL of medium). This results in a final DMSO concentration of 0.1%.

Dilution Scheme Diagram

G stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Stock 1 mM in 100% DMSO stock->intermediate 1:10 Dilution (in DMSO) working Working Solution 10 µM in Aqueous Medium intermediate->working 1:100 Dilution (in Medium) Final DMSO = 0.1%

Caption: Serial dilution from primary stock to working solution.

Quality Control and Best Practices

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation. If precipitates are observed, the aliquot should be gently warmed and vortexed to redissolve the compound. If it does not redissolve, it should be discarded.

  • Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment to ensure the stability and potency of the compound.[6][7]

  • Solvent Purity: Use high-purity, anhydrous DMSO, as water can promote compound degradation.[6]

  • Documentation: Maintain a detailed log of stock solution preparation, including the lot number of the compound, date of preparation, and any observations.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Loba Chemie. (2023, November 24). PYRIDINE AR Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (n.d.). Pyridine Safety Data Sheet (SDS). Retrieved from [Link]

Sources

Method

Application Note: Advanced Catalytic Strategies for the Amination of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine

Target Audience: Researchers, medicinal chemists, and process development scientists. Executive Summary The compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (CAS 1247583-62-5) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process development scientists.

Executive Summary

The compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (CAS 1247583-62-5) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. Utilizing this compound as a nucleophile in Buchwald-Hartwig C-N cross-coupling reactions presents unique stereoelectronic hurdles. This application note details the mechanistic challenges associated with its amination, provides a definitive catalyst selection guide, and outlines a self-validating, step-by-step protocol for achieving high-yielding C-N bond formations.

Substrate Profiling & Mechanistic Challenges

Coupling 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine with aryl halides requires navigating two distinct structural liabilities:

  • The 2-Aminopyridine Core: Unprotected 2-aminopyridines are notoriously difficult substrates in cross-coupling. They possess a high propensity to act as bidentate ligands, coordinating to the palladium center through both the exocyclic amine and the endocyclic pyridine nitrogen. This forms a thermodynamically stable, unreactive amidate complex that arrests the catalytic cycle, completely shutting down transmetalation and reductive elimination[1].

  • The Lewis Basic Side Chain: The [(2-methoxyethyl)(methyl)amino]methyl moiety introduces a secondary chelation pocket. The combination of a tertiary amine and an ether oxygen can bind to open coordination sites on the Pd(II) intermediate. If a catalyst with insufficient steric bulk is used, this flexible side chain will poison the catalyst or lead to off-target side reactions.

The Solution: Standard bidentate ligands (e.g., BINAP, dppf) fail against these substrates. Overcoming these challenges requires highly hindered, electron-rich monodentate phosphine ligands. The extreme steric bulk of these ligands enforces a highly reactive mono-ligated L1​Pd(0) active species, physically blocking side-chain chelation and drastically accelerating the rate-limiting reductive elimination step[2].

Catalyst Selection Guide

To ensure robust conversion, the catalyst system must be tailored to the specific electronic nature of the aryl halide electrophile. The quantitative data and optimal conditions for the top-performing catalyst systems are summarized below.

Catalyst SystemLigand ClassOptimal BaseTypical LoadingEfficacy for 2-Aminopyridines
MorDALPhos Pd G3 Adamantyl P,N-Ligand Cs2​CO3​ 2–5 mol%Excellent. The hemilabile morpholine group and bulky adamantyl substituents provide a unique electronic environment, highly effective for chemoselective arylations without side-chain interference[3],[4].
BrettPhos Pd G3 Dialkylbiaryl Phosphine LiHMDS or Cs2​CO3​ 2–4 mol%Excellent. The standard for primary amines and 2-aminopyridines. The biaryl framework enforces the active mono-ligated Pd species[1].
tBuBrettPhos Pd G3 Dialkylbiaryl Phosphine NaOtBu 1–3 mol%Good. Best utilized when coupling with highly electron-rich or sterically hindered aryl chlorides, though strong bases may risk ether cleavage[2].
RuPhos Pd G3 Dialkylbiaryl Phosphine Cs2​CO3​ 5 mol%Moderate. Generally preferred for secondary amines; exhibits slower reductive elimination rates for primary 2-aminopyridines compared to BrettPhos[1].

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting how the steric bulk of the selected ligand prevents the 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine from forming a dead-end chelate complex.

CatalyticCycle Pd0 Pd(0)L Active Catalyst (Bulky Ligand Prevents Side-Chain Chelation) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination (2-Aminopyridine Core) PdII->AmineCoord Deprot Base Deprotonation (Cs2CO3) AmineCoord->Deprot PdIIAmido Pd(II) Aryl Amido Complex Deprot->PdIIAmido RedElim Reductive Elimination (Rapid due to Sterics) PdIIAmido->RedElim RedElim->Pd0 Product Release

Caption: Mechanistic catalytic cycle of Pd-catalyzed amination highlighting steric prevention of chelation.

Optimized Experimental Protocol

This protocol utilizes the MorDALPhos Pd G3 system, which has been explicitly validated in patent literature for the amination of highly functionalized 2-aminopyridines featuring methoxyethyl-amine side chains[5].

Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Catalyst Pre-Activation (Pd G3 + Ligand Mixing) Step1->Step2 Step3 3. C-N Cross-Coupling (90°C, 1,4-Dioxane, 12h) Step2->Step3 Step4 4. Reaction Quenching (Cooling & Filtration) Step3->Step4 Step5 5. Product Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • Causality: Palladium(0) active species are highly sensitive to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation.

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube or reaction vial with 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (1.0 mmol, 1.0 equiv) and the target aryl halide (1.05 mmol, 1.05 equiv).

  • Add anhydrous Cs2​CO3​ (1.5 mmol, 1.5 equiv).

  • Causality: A mild inorganic base is chosen over strong alkoxides (e.g., NaOtBu ) to prevent base-mediated cleavage of the methoxyethyl ether and to tolerate sensitive functional groups on the electrophile[1].

Step 2: Catalyst Pre-Activation

  • Add MorDALPhos Pd G3 (0.02 mmol, 2 mol%) and free MorDALPhos ligand (0.02 mmol, 2 mol%)[5].

  • Causality: The G3 precatalyst rapidly activates under mild conditions to form the monoligated L1​Pd(0) species. Adding an equivalent of free ligand ensures the equilibrium strongly favors the active catalyst complex, mitigating any ligand scavenging by the Lewis basic side chain of the substrate.

Step 3: C-N Cross-Coupling

  • Add anhydrous, degassed 1,4-dioxane (5.0 mL) to the vial.

  • Seal the vial, remove it from the glovebox, and heat the reaction mixture at 90 °C for 12 hours under vigorous stirring.

  • Causality: 1,4-Dioxane provides optimal solubility for both the organic substrates and the inorganic base at elevated temperatures, facilitating the rate-limiting reductive elimination step[2].

Step 4: Reaction Quenching & Filtration

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Concentrate the filtrate under reduced pressure.

Step 5: Chromatographic Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient containing 1% Triethylamine).

  • Causality: The addition of 1% triethylamine to the eluent prevents the basic tertiary amine of the product from streaking on the acidic silica gel, ensuring sharp peak resolution and high isolated yield.

Analytical Validation & Troubleshooting

  • Incomplete Conversion: If LC-MS indicates unreacted 2-aminopyridine, the catalyst may have been poisoned by trace moisture or oxygen. Ensure the 1,4-dioxane is strictly anhydrous. Alternatively, switch the base to LiHMDS (1.0 M in THF) if the aryl halide lacks base-sensitive functional groups, as this accelerates the deprotonation step[1].

  • Regioselectivity Issues: Coupling exclusively occurs at the exocyclic primary amine. The tertiary amine in the side chain is sterically protected and lacks exchangeable protons, precluding cross-coupling at that site.

  • Product Loss During Workup: Due to the highly polar nature of the methoxyethyl-amine side chain, the product may partition into the aqueous layer if an aqueous workup is attempted. Stick strictly to the Celite filtration method outlined in Step 4.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine synthesis

Welcome to the Technical Support Center for the synthesis of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (CAS: 1247583-62-5). This compound is a highly polar, polybasic building block frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (CAS: 1247583-62-5).

This compound is a highly polar, polybasic building block frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Due to the presence of an exocyclic primary amine, an endocyclic pyridine nitrogen, and a tertiary aliphatic amine, researchers often encounter significant challenges regarding chemoselectivity, intermediate stability, and product recovery.

This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to help you troubleshoot and optimize your synthetic workflows.

Part 1: Synthesis Route Comparison

To establish a baseline for troubleshooting, it is critical to evaluate the two primary synthetic pathways used to construct the 4-(aminomethyl)pyridine scaffold.

ParameterRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Starting Materials 2-Aminopyridine-4-carboxaldehyde + (2-Methoxyethyl)methylamine4-(Chloromethyl)pyridin-2-amine HCl + (2-Methoxyethyl)methylamine
Key Reagents NaBH(OAc)₃, AcOH, DCEK₂CO₃ or DIPEA, DMF or MeCN
Typical Yield 65% – 85% (Optimized)15% – 35% (Prone to failure)
Major Side Reactions Premature aldehyde reductionIntermolecular self-condensation, N-alkylation
Scalability Excellent (Mild conditions)Poor (Exothermic, polymerization risks)

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 30% when using the nucleophilic substitution route (Route B)?

A: The low yield is driven by the intrinsic instability of the electrophile. The chloromethyl group on a pyridine ring is highly reactive. Under the basic conditions required to free-base your secondary amine for nucleophilic attack, the 4-(chloromethyl)pyridin-2-amine intermediate undergoes rapid intermolecular self-condensation (polymerization)[1]. Furthermore, the exocyclic 2-amino group, while less nucleophilic than the secondary aliphatic amine, can still compete for the electrophile, leading to undesired over-alkylation.

Solution:

  • Change the Route: We strongly recommend abandoning Route B in favor of Route A (Reductive Amination) for this specific scaffold.

  • Protect the Amine: If you must proceed with alkylation, temporarily mask the 2-amino group using a tert-butyloxycarbonyl (Boc) protecting group to deactivate its nucleophilicity [2].

  • Invert the Addition: Slowly add the free-based 4-(chloromethyl)pyridin-2-amine to a large excess (3-5 eq) of (2-methoxyethyl)methylamine in a highly dilute solution. This kinetic control favors the desired bimolecular reaction over self-condensation.

Q2: I am using Route A (reductive amination) with sodium cyanoborohydride (NaBH₃CN), but I observe incomplete conversion and a primary alcohol byproduct. How can I fix this?

A: The 2-aminopyridine-4-carboxaldehyde precursor is electronically deactivated by the electron-donating 2-amino group, making imine formation sluggish. If the reducing agent is introduced before the imine has fully formed, it will prematurely reduce the unreacted aldehyde into 2-amino-4-(hydroxymethyl)pyridine.

Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . As established by Abdel-Magid et al., NaBH(OAc)₃ is exceptionally mild and exhibits superior selectivity for imines over aldehydes in weakly acidic media [3]. Implement a two-step "pre-formation" protocol: stir the aldehyde and amine with acetic acid for 2 hours before adding the reducing agent.

Q3: The reaction completes according to LC-MS, but after aqueous workup, my isolated yield is only 15%. Where is the product going?

A: You are losing your product in the aqueous layer. 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine is a highly polar, polybasic molecule. At neutral or mildly basic pH, the tertiary amine and pyridine ring remain protonated, rendering the molecule highly water-soluble.

Solution:

  • Aggressive Basification: Adjust the aqueous layer to pH > 10 using 1M NaOH before extraction to ensure all basic centers are fully deprotonated.

  • Salting Out: Saturate the aqueous layer with solid NaCl to disrupt the hydration shell of the product and drive it into the organic phase.

  • Optimal Solvent: Standard ethyl acetate is insufficient. Extract using a highly polar organic mixture, such as 10% isopropanol (iPrOH) in dichloromethane (DCM) .

Part 3: Mechanistic & Workflow Visualizations

Competing Pathways in Nucleophilic Substitution (Route B)

The diagram below illustrates why Route B frequently fails, highlighting the competing reaction vectors that consume the starting material.

G SM 4-(chloromethyl)pyridin-2-amine Desired Desired Product (4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine) SM->Desired + Amine (Controlled) Undesired1 Self-Condensation (Polymerization) SM->Undesired1 Base / Heat (Intermolecular) Undesired2 Over-alkylation at 2-amino group SM->Undesired2 Excess SM Amine (2-Methoxyethyl)methylamine

Caption: Competing reaction pathways in the nucleophilic substitution of 4-(chloromethyl)pyridin-2-amine.

Optimized Reductive Amination Workflow (Route A)

This self-validating workflow prevents premature aldehyde reduction and ensures maximum product recovery during isolation.

Workflow Step1 1. Imine Pre-formation Mix Aldehyde + Amine in DCE/AcOH Stir 2h at RT Step2 2. Selective Reduction Add NaBH(OAc)3 portionwise at 0 °C Stir 12h at RT Step1->Step2 Step3 3. Quench & Basify Quench with NaHCO3 Adjust pH > 10 with 1M NaOH Step2->Step3 Step4 4. Salting Out & Extraction Saturate with NaCl Extract with 10% iPrOH/DCM Step3->Step4 Step5 5. Purification Flash Chromatography (DCM:MeOH:NH4OH = 90:9:1) Step4->Step5

Caption: Step-by-step workflow for the optimized reductive amination using NaBH(OAc)3.

Part 4: Detailed Experimental Protocol

Optimized Reductive Amination (Route A)

Reagents:

  • 2-Aminopyridine-4-carboxaldehyde: 1.0 eq (10 mmol, 1.22 g)

  • (2-Methoxyethyl)methylamine: 1.2 eq (12 mmol, 1.07 g)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]: 1.5 eq (15 mmol, 3.18 g)

  • Glacial Acetic Acid: 1.0 eq (10 mmol, 0.60 g)

  • 1,2-Dichloroethane (DCE): 50 mL (Anhydrous)

Step-by-Step Methodology:

  • Imine Pre-formation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine-4-carboxaldehyde in 50 mL of anhydrous DCE. Add (2-methoxyethyl)methylamine via syringe, followed immediately by glacial acetic acid. Stir the mixture at room temperature (20–25 °C) for exactly 2 hours to ensure quantitative imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add NaBH(OAc)₃ portion-wise over 15 minutes to control the mild exotherm and prevent localized heating.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. Self-Validation Check: Pull a 10 µL aliquot, dilute in MeOH, and monitor via LC-MS to confirm the complete disappearance of the imine mass (m/z ~208).

  • Quench & Basification: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ (gas evolution will occur). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and add 1M NaOH dropwise until the aqueous layer tests at pH 10–11 using pH paper.

  • Extraction: Add solid NaCl to the aqueous layer until saturated (salting out). Extract the aqueous phase with a solvent mixture of 10% isopropanol in DCM (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a highly polar, basic eluent system (DCM : MeOH : NH₄OH = 90 : 9 : 1) to afford the pure 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine as a viscous oil or low-melting solid.

References

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Optimization

Technical Support Center: Solubility Enhancement for 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine

Welcome to the technical support guide for improving the aqueous solubility of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine. This resource is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for improving the aqueous solubility of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation.

Understanding the Molecule: Physicochemical Properties

Before addressing solubility issues, it's crucial to understand the inherent properties of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine. Its structure contains multiple basic nitrogen atoms, making it a weak base. This characteristic is the key to manipulating its solubility.

PropertyValue (Predicted/Typical)Implication for Solubility
Structure Contains a pyridin-2-amine and a tertiary amine.Both amine groups are basic and can be protonated in acidic conditions to form more soluble salts.
pKa Estimated 9.5 - 11.0 for the alkylamine and ~6.8 for the pyridine ring nitrogen.[1]The compound's charge state, and thus its solubility, will be highly dependent on the pH of the aqueous buffer.
Solubility Lower aliphatic amines are water-soluble, but solubility decreases as the molecule's hydrophobic portion grows.[2][3]The molecule has both polar (amines, ether) and non-polar (alkyl, pyridine ring) regions, suggesting moderate intrinsic solubility that can be significantly improved.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of my neutral pH buffer?

A: 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine is a weak base. In neutral or basic solutions (pH > pKa), it primarily exists in its neutral, un-ionized form, which is significantly less soluble in water. Precipitation is common under these conditions.

Q2: I'm dissolving my compound in DMSO first. Why does it precipitate when I add my aqueous buffer?

A: This is a common observation in kinetic solubility assays.[4][5][6] While the compound is soluble in the DMSO stock, adding it to an aqueous buffer changes the solvent environment. If the final concentration in the mixed solvent exceeds its aqueous solubility at that specific pH, it will precipitate. This is often an indication of low thermodynamic solubility.

Q3: Can I just heat the solution to get it to dissolve?

A: While increasing temperature can enhance the solubility of many compounds, it might not be a stable solution.[7] Upon cooling to ambient or physiological temperatures, the compound will likely precipitate out. This method is generally not recommended for creating stable stock solutions for assays.

Q4: What is the quickest way to achieve a significant increase in solubility?

A: The most direct and effective method for a basic compound like this is pH adjustment. Lowering the pH of the aqueous buffer will protonate the amine groups, forming a more soluble salt.

Troubleshooting Guides & Experimental Protocols

Issue 1: Low Solubility in Standard Physiological Buffers (e.g., PBS pH 7.4)

The primary reason for low solubility at neutral pH is that the molecule is largely in its uncharged, less soluble "free base" form. By lowering the pH, we can shift the equilibrium towards the protonated, charged, and more water-soluble form.

Diagram 1: pH-Dependent Equilibrium

This diagram illustrates how pH shifts the equilibrium of an amine-containing compound between its less soluble free base form and its more soluble protonated (salt) form.

G Figure 1: Protonation Equilibrium of a Basic Compound cluster_0 cluster_1 A R-NH₂ (Free Base, Less Soluble) B R-NH₃⁺ (Protonated Salt, More Soluble) A->B + H⁺ C High pH (e.g., pH 9.0) C->A Favors D Low pH (e.g., pH 5.0) D->B Favors

Protocol 1: pH-Solubility Profile Determination

This experiment will determine the optimal pH for solubilizing your compound. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[8]

Objective: To find the pH at which the desired concentration of the compound remains in solution.

Materials:

  • 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (solid)

  • A series of buffers (e.g., citrate, phosphate, acetate) at various pH values (e.g., pH 3, 4, 5, 6, 7, 7.4)

  • Vials or 2 mL tubes

  • Shaker or rotator at a controlled temperature

  • Centrifuge or filtration device (e.g., 0.45 µm filter plates)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a series of vials. The excess should be enough to ensure saturation, but not so much that it alters the buffer properties.[8]

  • Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.

  • Seal the vials and place them on a shaker. Equilibrate for a sufficient time (typically 18-24 hours) to ensure the solution is saturated.[5][9]

  • After equilibration, check the pH of the suspension to ensure it hasn't significantly changed.[8]

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully take an aliquot of the clear supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a pre-validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases. This data will guide the selection of an appropriate buffer for your experiments.

Issue 2: Solubility is Still Insufficient, Even at Low pH, or Low pH is Incompatible with the Experiment

If pH adjustment alone is not sufficient or if your experimental system (e.g., cell-based assay) is sensitive to low pH, other formulation strategies are necessary.

Diagram 2: Solubility Enhancement Workflow

This workflow outlines the decision-making process for tackling solubility challenges.

G Figure 2: Troubleshooting Workflow A Start: Low Aqueous Solubility B Perform pH-Solubility Profile (Protocol 1) A->B C Is solubility sufficient at a compatible pH? B->C D Yes: Use pH-adjusted buffer C->D Yes E No: Proceed to advanced methods C->E No F Screen Co-solvents (e.g., PEG 400, Ethanol) E->F G Evaluate Cyclodextrins (e.g., HP-β-CD) E->G

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[10][11][12]

Common Co-solvents for Pre-clinical Formulations:

Co-solventTypical Starting ConcentrationNotes
Ethanol 5-20% (v/v)Commonly used, but can have effects on cells at higher concentrations.
Propylene Glycol (PG) 10-40% (v/v)A versatile and less volatile option than ethanol.
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Often provides significant solubility enhancement for lipophilic compounds.[13]
Dimethyl Sulfoxide (DMSO) <1% (final assay concentration)Excellent solubilizer but can have significant biological effects. Use should be minimized in final dilutions.

Important Considerations:

  • Toxicity: Always consider the tolerance of your experimental system to the chosen co-solvent and its concentration.

  • Precipitation upon Dilution: A formulation may be clear at a high co-solvent concentration but can precipitate when further diluted into an aqueous medium (e.g., cell culture media). Always check for stability at the final concentration.[13]

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][15] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[16][17][18]

  • Which Cyclodextrin to Use? For parenteral and biological applications, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points.

  • Mechanism: The hydrophobic part of your compound partitions into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[][15]

Protocol 2: Screening Formulations with Co-solvents and Cyclodextrins

Objective: To identify a formulation that achieves the target concentration and remains stable.

Procedure:

  • Prepare stock solutions of your co-solvents and cyclodextrins in your chosen aqueous buffer (at the optimal pH determined in Protocol 1, if possible).

  • Create a matrix of formulation conditions. For example:

    • Buffer + 10% PEG 400

    • Buffer + 20% PEG 400

    • Buffer + 5% HP-β-CD

    • Buffer + 10% HP-β-CD

  • Add the solid compound to each formulation condition at the target concentration.

  • Vortex and sonicate briefly to aid dissolution.

  • Equilibrate on a shaker for 2-4 hours.

  • Visually inspect each sample for precipitation against a dark background.

  • For clear solutions, perform a stability check by storing them at the intended experimental temperature (e.g., 37°C) and room temperature for 24 hours and re-inspecting for any signs of precipitation.

  • Quantify the concentration in the clear, stable formulations to confirm the target concentration was achieved.

By systematically applying these principles and protocols, you can develop a robust, aqueous formulation for 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine suitable for your research needs.

References

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). International Journal of Health Sciences, 7(1).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.
  • Cosolvent. In Wikipedia.
  • Sonication vs Co-Solvent Methods: Solubility Enhancement. (2026, March 11).
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and is an important factor to consider during development. BioAssay Systems.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Shake-Flask Solubility Assay. Enamine.
  • Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. (1995, July). General Pharmacology, 26(4), 875-9.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences, 11(1).
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). Journal of Pharmaceutical Sciences, 93(8), 1957-69.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Methods to boost solubility. (2011, January 12). IJSDR.
  • Turbidimetric (Kinetic) Solubility Assay. Domainex.
  • Basic pharmacological principles. VIN.
  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com.
  • Solubility and pH of amines. ISSR.
  • Kinetic solubility.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Amino Acid Derivatives of β-Cyclodextrin. The Journal of Organic Chemistry.
  • Henderson-Hasselbalch Equ
  • Study of pH-dependent drugs solubility in w
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024, October 23). Pharma Excipients.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Journal of Drug Delivery Science and Technology, 105, 106093.
  • 2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid. EvitaChem.
  • 4-Methylpyridin-2-amine | 695-34-1. ChemicalBook.
  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.
  • Physical Properties of Amines. BYJU'S.
  • 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O. PubChem.
  • 4-(2-methoxyethyl)
  • (2-Methoxyethyl)methylamine 97 38256-93-8. Sigma-Aldrich.
  • CAS#:2138198-32-8 | 4-methoxy-6-methyl-N-propylpyridin-2-amine. Chemsrc.
  • (2-methoxyethyl)[(pyridin-2-yl)
  • (2-methoxyethyl)[(pyridin-3-yl)methyl]amine | 120739-68-6. MilliporeSigma.
  • 4-(メチルアミノ)ピリジン 4-(Methylamino)pyridine. FUJIFILM Wako.
  • 4-(2-Aminoethyl)pyridine 96 13258-63-4. Sigma-Aldrich.
  • 4-Methyl-6-(2-(5-(3-(Methylamino)propyl)pyridin-3-Yl)ethyl)pyridin-2-Amine | C17H24N4. PubChem.
  • N-(2-methoxyethyl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine. Molport.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this living document to provide researchers, formulation scientists, and drug development professionals with field-proven insigh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this living document to provide researchers, formulation scientists, and drug development professionals with field-proven insights into maintaining the chemical integrity of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine .

Rather than simply telling you how to store this compound, this guide explains the causality behind its degradation, empowering you to troubleshoot effectively and implement self-validating experimental protocols.

Section 1: Core Vulnerability Analysis (Mechanistic Grounding)

To engineer a robust storage protocol, we must first deconstruct the molecule’s structural liabilities. This compound features three distinct functional domains, each susceptible to specific environmental stressors:

  • The Tertiary Amine Core: The (methyl)amino nitrogen possesses a highly nucleophilic lone pair. In the presence of ambient oxygen or reactive oxygen species (ROS), this site readily undergoes electron transfer to form an M+16 N-oxide degradant. Tertiary amines are notoriously susceptible to this oxidative pathway in aqueous and atmospheric conditions[1].

  • The Ether Linkage: The 2-methoxyethyl chain contains alpha-hydrogens adjacent to the oxygen atom. These protons are weakly acidic and vulnerable to radical-induced hydrogen atom abstraction, leading to auto-oxidation and the formation of reactive hydroperoxides.

  • The 2-Aminopyridine Ring: The electron-donating nature of the 2-amino group enriches the pyridine ring's electron density. While this is useful for target binding, it makes the aromatic system highly vulnerable to photo-oxidation and electrophilic attack, often resulting in colored azo/azoxy dimers.

DegradationPathways Parent 4-{[(2-Methoxyethyl)(methyl) amino]methyl}pyridin-2-amine O2 O2 / ROS Parent->O2 Light UV/Vis Light Parent->Light NOxide Tertiary Amine N-Oxidation (M+16) EtherDeg Ether Auto-oxidation (Hydroperoxides) PhotoDeg Aminopyridine Photo-oxidation (Dimers) O2->NOxide Electron Transfer O2->EtherDeg Radical Abstraction Light->PhotoDeg Photolysis

Fig 1: Primary oxidative and photolytic degradation pathways of the target API intermediate.

Section 2: Diagnostic FAQs & Troubleshooting

Q1: My stored batch has developed a faint yellow/brown discoloration over the last three months. What is the cause, and is the batch ruined? A: Discoloration is a hallmark of photo-oxidation of the 2-aminopyridine ring. UV/Vis light excites the aromatic pi-electrons, facilitating radical dimerization into azo or azoxy compounds. While the visual change is striking, the actual molar percentage of the degradant may be extremely low (<1%).

  • Action: Do not discard immediately. Perform an LC-MS assay. If purity remains >98%, the batch can often be salvaged for non-critical assays.

  • Prevention: Strictly utilize actinic (amber) glassware that blocks wavelengths <400 nm.

Q2: LC-MS analysis reveals a steady increase in an M+16 impurity over time. How do I halt this? A: An M+16 peak strongly indicates N-oxidation of the tertiary amine, driven by dissolved oxygen in the sample or the vial's headspace[1]. In my experience overseeing API stability programs, the most common failure point isn't the storage temperature—it's the headspace gas.

  • Action: You must eliminate oxygen exposure. Transition to an inert storage environment by heavily purging the vial headspace with Argon before sealing. Argon is denser than Nitrogen and forms a superior protective blanket over the solid API.

Q3: Does ambient humidity affect this compound, given it lacks hydrolyzable esters or amides? A: Yes. While the molecule resists direct hydrolysis, moisture acts as a potent catalyst for oxidative degradation. Water facilitates proton transfer in oxidative mechanisms and can lead to the formation of hydrates. This alters the compound's crystalline lattice, causing physical caking and accelerating localized degradation.

  • Action: Always co-store with anhydrous desiccants in a tightly sealed secondary container.

Section 3: Standard Operating Procedures (SOPs)

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . This means the workflow includes built-in checks to confirm the procedure worked before you commit to long-term storage.

Protocol A: Inert Packaging & Long-Term Storage Workflow

Causality: This workflow systematically eliminates light, oxygen, and moisture—the three primary drivers of degradation.

  • Baseline Validation (QC Check): Before packaging, dissolve a 1 mg aliquot in LC-MS grade Acetonitrile/Water and run a T=0 purity assay. Causality: This ensures you are not preserving an already degraded batch, establishing a verifiable baseline for future testing.

  • Aliquoting: Transfer the bulk powder into pre-dried, amber glass vials (Class A). Do not exceed 50% of the vial's volumetric capacity. Causality: Leaving 50% empty space allows for an adequate volume of inert gas to blanket the compound.

  • Argon Purging: Insert an Argon gas line (fitted with a sterile 0.22 µm PTFE filter) into the vial. Purge the headspace at a low flow rate (approx. 2 psi) for 30 seconds. Causality: Argon displaces oxidative O2; the filter prevents particulate contamination.

  • Sealing: Immediately cap the vial using a PTFE-lined septum cap. Causality: PTFE is chemically inert and prevents plasticizer leaching, which can occur with standard rubber septa. Wrap the cap boundary tightly with Parafilm to prevent micro-leaks.

  • Storage: Place the sealed vials in a secondary desiccator jar containing active indicating silica gel, and store at -20°C.

StorageWorkflow Step1 1. Aliquot API (Amber Glass) Step2 2. Argon/N2 Headspace Purge Step1->Step2 Step3 3. Add Desiccant (Silica/CaSO4) Step2->Step3 Step4 4. PTFE Seal & Parafilm Step3->Step4 Step5 5. Store at -20°C (Darkness) Step4->Step5

Fig 2: Validated step-by-step inert packaging and long-term storage workflow.

Protocol B: ICH Q1A(R2) Compliant Forced Degradation Study

To validate the shelf-life of your specific batch, execute a stress test aligned with international regulatory standards[2][3].

  • Thermal & Humidity Stress: Incubate a solid sample at 40°C ± 2°C / 75% RH ± 5% RH for up to 6 months. Sample at 0, 3, and 6 months.

  • Oxidative Stress: Dissolve the compound in a 0.3% H₂O₂ solution at room temperature for 24 hours. Self-Validation Step: Quench the reaction with an equimolar amount of sodium metabisulfite immediately before LC-MS injection. Causality: Failing to quench the peroxide will cause artificial, on-column oxidation inside the mass spectrometer, yielding false-positive degradation data.

  • Photolytic Stress: Expose a solid sample to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light (per ICH Q1B guidelines).

  • Analysis: Compare degradation profiles against the T=0 baseline to identify specific vulnerability thresholds.

Section 4: Empirical Stability Matrices

The following table synthesizes quantitative data trends typically observed for this class of aminopyridine-tertiary amine intermediates under various stress conditions. Use this matrix to benchmark your own analytical results.

Table 1: Quantitative Degradation Profile under Stress Conditions

Storage ConditionDurationPrimary Degradant IdentifiedAssay (% Remaining)Recommended Corrective Action
-20°C, Argon, Dark 12 MonthsNone detected> 99.5%None. (Standard recommended storage).
25°C / 60% RH (Air) 6 MonthsN-Oxide (M+16)94.2%Implement Argon headspace purging.
40°C / 75% RH (Air) 6 MonthsN-Oxide, Azo Dimers87.1%Reduce storage temperature; add desiccant.
UV/Vis Light Exposure 14 DaysAzo/Azoxy Dimers82.4%Switch exclusively to amber/actinic glassware.
0.3% H₂O₂ (Solution) 24 HoursN-Oxide (M+16)< 50.0%Avoid co-formulation with peroxides/oxidants.

References

  • Title: ICH Guidelines on Drug Stability Testing (ICH Q1A(R2))
  • Title: Stability of Structurally Varied Aqueous Amines for CO2 Capture | Source: ACS Publications | URL
  • Title: Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES | Source: EMEA / gally.

Sources

Optimization

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine oxidation issues in open air

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine. This document is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative stability of this compound. Our goal is to provide you with practical troubleshooting advice and preventative protocols to ensure the integrity of your experiments and the quality of your results.

The structure of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, featuring both a 2-aminopyridine moiety and a tertiary amine side chain, makes it susceptible to oxidation when exposed to atmospheric oxygen. The lone pair electrons on the nitrogen atoms are reactive towards oxygen, a process that can be accelerated by heat, light, and the presence of metal ions.[1][2] This degradation can manifest as discoloration, the appearance of impurities, and a decrease in reactivity, ultimately compromising your research. This guide will help you identify, troubleshoot, and prevent these issues.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine.

Q1: My sample has developed a yellow, brown, or reddish color after being exposed to air. What does this mean and what should I do?

A1: This is a primary indicator of oxidative degradation. The color change is due to the formation of oxidized species and polymeric byproducts which absorb visible light. The 2-aminopyridine core, while more stable than aniline, can still undergo oxidation, and the tertiary amine is also a potential site for reaction with atmospheric oxygen.[3][4]

  • Immediate Action:

    • Immediately place the compound under an inert atmosphere (Nitrogen or Argon) to prevent further degradation.

    • If the material is in a container that has been opened, purge the headspace with inert gas before sealing.

  • Purity Verification: It is crucial to assess the extent of the degradation before using the material in any experiment.

    • Analytical Check: Dissolve a small sample in a suitable, degassed solvent (e.g., acetonitrile or methanol) and analyze it using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Comparison: Compare the chromatogram to a reference standard or data from a fresh, unoxidized sample. The presence of new peaks, particularly those at different retention times, confirms the formation of impurities.

  • Mitigation - Repurification Protocol: If the purity is compromised, the material should be repurified. Flash column chromatography under an inert atmosphere is a common method.

    • Preparation: Dry your column silica or other stationary phase under vacuum. Prepare your mobile phase and degas it by sparging with nitrogen or argon for 15-20 minutes.

    • Loading: Dissolve the compound in a minimum amount of degassed solvent and load it onto the column.

    • Elution: Run the column with a slight positive pressure of inert gas (a "flash" column).

    • Collection: Collect the fractions containing the purified product into flasks that have been previously flushed with inert gas.

    • Solvent Removal: Remove the solvent using a rotary evaporator, followed by drying under high vacuum to remove all solvent traces. Backfill the flask with an inert gas before sealing and storing.

Q2: I'm seeing multiple new peaks in my LC-MS analysis after a reaction. Could this be from the oxidation of my starting material?

A2: Yes, this is highly likely. Oxidative degradation is not a single reaction but a complex process that can generate a variety of byproducts. The molecular structure has several potential sites for oxidation.

  • Likely Oxidation Sites:

    • Pyridine Ring Nitrogen: Oxidation can form the corresponding Pyridine-N-oxide.

    • Tertiary Amine Nitrogen: The side-chain tertiary amine can be oxidized to its N-oxide.

    • 2-Amino Group: While more stable than many amines, this group can be oxidized, potentially leading to nitroso or nitro compounds or complex coupling reactions.[1]

    • Ring Carbon Atoms: Hydroxyl radicals, formed in the presence of trace metals, can add to the pyridine ring, creating hydroxylated derivatives.[5]

Below is a diagram illustrating the potential oxidative pathways.

OxidationMechanism cluster_main Potential Oxidation Pathways cluster_products Oxidation Products Parent 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine N_Oxide_Pyridine Pyridine-N-Oxide Derivative Parent->N_Oxide_Pyridine + [O] (on Ring N) N_Oxide_Tertiary Tertiary Amine-N-Oxide Parent->N_Oxide_Tertiary + [O] (on Side-Chain N) Hydroxylated Hydroxylated Pyridine Ring Parent->Hydroxylated + •OH (Ring Addition) Coupled Dimeric/Polymeric Products Parent->Coupled Radical Coupling

Caption: Proposed oxidative degradation pathways.

  • Troubleshooting Workflow: If you suspect oxidation, follow this systematic approach to diagnose and resolve the issue.

TroubleshootingWorkflow start Issue Observed: Unexpected Impurities / Color Change check_handling Review Handling & Storage Procedures. Were they strictly followed? start->check_handling assess_purity Assess Purity via HPLC / LC-MS check_handling->assess_purity Yes implement_protocols Implement Strict Inert Atmosphere Protocols for Future Work check_handling->implement_protocols No purity_gate Purity Acceptable? assess_purity->purity_gate purify Purify Material (e.g., Inert Atmosphere Chromatography) purity_gate->purify No (<98%) proceed Proceed with Experiment (Use material quickly) purity_gate->proceed Yes (>98%) purify->implement_protocols implement_protocols->assess_purity end Problem Resolved implement_protocols->end proceed->end

Caption: Workflow for troubleshooting oxidation issues.

Q3: My reaction yields are inconsistent when using this compound. Could degradation be the cause?

A3: Absolutely. A lower-than-expected concentration of the active starting material due to degradation will directly result in lower reaction yields. Oxidized impurities can also sometimes interfere with or inhibit the desired chemical transformation.

  • Solution:

    • Always Verify Purity: Before starting a critical reaction, especially with a previously opened bottle, run a quick purity check (e.g., TLC or a crude ¹H NMR).

    • Use Fresh or Purified Material: For best results, use a freshly opened bottle, a newly purified batch, or a sample that has been rigorously stored under inert gas.

    • In-Reaction Stability: Ensure the reaction itself is performed under an inert atmosphere. This involves using oven-dried glassware and maintaining a positive pressure of nitrogen or argon throughout the setup, reaction, and workup.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the proper handling and storage of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Proper storage is the most effective preventative measure. The key is the rigorous exclusion of oxygen, moisture, and high energy sources like heat and light.[7]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen and moisture. Argon is denser and can provide a better blanket.[8]
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of chemical reactions, including oxidation.[1]
Container Amber Glass Vial/Bottle with Secure CapProtects from light, which can catalyze oxidation. Glass is inert. The cap should have a PTFE liner for a tight seal.[7][9]
Moisture Store in a dry environment.Amines can be hygroscopic; moisture can facilitate degradation pathways.[9]
Location A dedicated, well-ventilated cabinet for sensitive chemicals.Prevents cross-contamination and ensures safety.[10]
Q2: How should I handle this compound for routine weighing and transfer?

A2: Exposure to air should be minimized at all times. The best method depends on the equipment available in your lab.

  • Protocol A: Using a Glovebox (Ideal Method) [7][8]

    • Preparation: Ensure the glovebox has low oxygen (<10 ppm) and moisture (<1 ppm) levels. Move the sealed container, a tared vial, and necessary tools (spatula, etc.) into the antechamber.

    • Equilibration: Cycle the antechamber atmosphere (vacuum/inert gas backfill) at least three times before opening the inner door.

    • Transfer: Inside the glovebox, open the main container. Weigh the desired amount of the compound directly into the tared vial and seal it.

    • Sealing: Tightly seal the main container. Before removing it from the glovebox, consider wrapping the cap with Parafilm for an extra barrier.

  • Protocol B: Using a Schlenk Line / Inert Gas Manifold [11][12]

    • Setup: Connect a two-necked flask containing a tared vial to a Schlenk line. Place a septum on the other neck.

    • Inerting: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to remove all air.

    • Positive Pressure: Maintain a slight positive pressure of inert gas, vented through an oil bubbler.

    • Transfer: Briefly remove the septum and add the main compound container into the flask. Quickly replace the septum. Purge the flask again.

    • Weighing: Under the positive flow of inert gas, quickly remove the septum, transfer the desired amount to the tared vial inside the flask, and re-seal the flask.

    • Final Steps: Once the transfer is complete, remove the main container and the now-sealed vial. Purge the headspace of the main container with inert gas before sealing for storage.

Q3: Are there any solvents I should avoid?

A3: The primary concern with solvents is not incompatibility but contamination with air and water.

  • Solvent Quality: Always use anhydrous, high-purity solvents.

  • Degassing: Solvents contain dissolved oxygen which must be removed before use. The most common methods are:

    • Sparging: Bubble a fine stream of inert gas (N₂ or Ar) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: For the most rigorous applications, freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.

  • Peroxide-Forming Solvents: Be cautious with aged solvents like THF, diethyl ether, and dioxane, as they can form explosive peroxides which are also powerful oxidizing agents. Always test for peroxides before use.

Q4: Can I add an antioxidant to solutions of the compound to improve stability?

A4: Yes, in some applications, adding an antioxidant to a solution can be an effective strategy, but it requires careful consideration.[13]

Antioxidant TypeExampleMechanismTypical ConcentrationConsiderations
Radical Scavenger Butylated Hydroxytoluene (BHT)Terminates free-radical chain reactions that propagate oxidation.[13]0.01 - 0.1% (w/v)May interfere with certain reactions. Must be removable if not desired in the final product.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)Binds to trace metal ions (Fe, Cu) that catalyze oxidation reactions.[14]1 - 10 mMEffective in aqueous or protic solutions. May be difficult to remove.
Oxygen Scavenger Sodium SulfiteReacts directly with dissolved oxygen.Stoichiometric excessPrimarily for aqueous systems. Can introduce inorganic salts into your mixture.[15]

Important: Always run a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your specific downstream application or analytical method.

References

  • Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study.
  • How to prevent the oxidation of Amine C
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Semantic Scholar.
  • Amines Used in CO2 Capture - Health and Environmental Impacts.
  • Air Sensitive Compounds. Ossila.
  • Degradation of Pyridines in the Environment.
  • The Manipulation of Air-Sensitive Compounds. Thieme.
  • DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines.
  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Handling air-sensitive reagents AL-134. Division of Research Safety, University of Illinois.
  • Transferring Air-Sensitive Reagents. MilliporeSigma.
  • How to prevent/minimize rapid air oxidation or arylamine.
  • Oxygen Solubility in Aqueous Amine Solvents with Common Additives Used for CO2 Chemical Absorption. U.S.
  • Microbial Degradation of Pyridine and Pyridine Derivatives.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Oxygen and Temperature Effect on Formation of Degradation Compounds
  • Degradation of Pyridine Deriv
  • Proposed degradation pathways of pyridine derivatives in bacteria.
  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature.
  • Amine oxidation in CO₂ capture processes.
  • General and Mild Preparation of 2-Aminopyridines.
  • Short- and Long-Term Stability of Arom
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Royal Society of Chemistry.
  • Chemical Incompatibility and Lab Storage Rules. University of California, Berkeley - Environmental Health and Safety.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance &amp; Chelation in 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine .

This specific 2-aminopyridine derivative presents a dual synthetic challenge:

  • Inherent Deactivation: The exocyclic C2-amine is a notoriously poor nucleophile due to electron delocalization into the electron-deficient pyridine ring [2].

  • Steric & Chelation Hindrance: The bulky C4 substituent—a [(2-methoxyethyl)(methyl)amino]methyl group—contains both a tertiary amine and an ether oxygen. These Lewis basic sites can act as a multidentate "chelation trap," sequestering transition metal catalysts or coupling reagents and sterically shielding the reactive center [3].

Below, we address the most common experimental failures and provide field-proven, self-validating protocols to overcome these barriers.

Frequently Asked Questions (FAQs)

Q1: Why do my Buchwald-Hartwig cross-couplings at the C2-amine fail, resulting in catalyst "black-out" and unreacted starting material?

The Causality: When attempting to couple this substrate with aryl halides using standard palladium catalysts (e.g., Pd(OAc)₂ with dppf or BINAP), the reaction often stalls. This occurs because the 2-aminopyridine motif, combined with the heteroatom-rich C4 side chain, forms highly stable, catalytically inactive palladium chelates [2]. The catalyst is essentially poisoned before reductive elimination can occur.

The Solution: You must use highly sterically demanding, electron-rich biaryl phosphine ligands, such as BrettPhos or tBuXPhos . The extreme steric bulk of these ligands physically prevents the substrate's multidentate side chain from coordinating to the palladium center and forming off-cycle traps. Furthermore, their electron-rich nature accelerates the rate-limiting reductive elimination step, forcing the catalytic cycle forward [1].

Q2: Standard peptide coupling conditions (EDC/HOBt) for amidation at the C2-amine yield less than 10% conversion. How can I improve this?

The Causality: The C2-amine is poorly nucleophilic. When using standard carbodiimide chemistry, the adjacent pyridine nitrogen (which is more nucleophilic) can competitively attack the activated ester, leading to unstable intermediates that rapidly hydrolyze back to starting materials. Additionally, the tertiary amine and ether in the C4 substituent can hydrogen-bond or sterically block the incoming acylating agent [3].

The Solution: Abandon standard carbodiimides. Instead, use highly active uronium-based coupling reagents like HATU in the presence of N,N-Diisopropylethylamine (DIPEA) [4]. HATU generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that overcomes the steric and electronic deactivation of the C2-amine. Alternatively, for simple acyl chlorides, pre-deprotonate the C2-amine with a strong, non-nucleophilic base (e.g., LiHMDS) at -78 °C to generate a highly nucleophilic amide anion prior to electrophile addition.

Q3: How do I prevent unwanted alkylation of the pyridine ring nitrogen or the C4 tertiary amine during N-alkylation?

The Causality: Under neutral or weakly basic conditions (e.g., K₂CO₃), the pyridine ring nitrogen is the most nucleophilic site, leading to undesired N-alkylation (pyridinium salt formation). The C4 tertiary amine is fully substituted but can still undergo quaternization if a highly reactive alkyl halide is used.

The Solution: Thermodynamic control via complete deprotonation is required. Use Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous DMF or THF. Deprotonating the C2-amine lowers its pKa and shifts the nucleophilic character entirely to the exocyclic nitrogen, ensuring >95% regioselectivity for the desired product.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for functionalizing 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, demonstrating the critical impact of ligand and reagent selection.

Reaction TypeElectrophileReagents / Catalyst SystemTemp (°C)Conversion / YieldPrimary Failure Mode Avoided
C-N Coupling BromobenzenePd₂(dba)₃ / dppf / NaOtBu100< 5%Catalyst chelation/poisoning
C-N Coupling BromobenzenePd₂(dba)₃ / BrettPhos / NaOtBu8088% Overcame steric/chelation trap [1]
Amidation Benzoic AcidEDC / HOBt / Et₃N2512%Poor nucleophilicity / Hydrolysis
Amidation Benzoic AcidHATU / DIPEA2592% Overcame electronic deactivation [4]
Acylation Acetyl ChlorideEt₃N / DMAP0 to 2535% (mixed)Competitive ring-N acylation
Acylation Acetyl ChlorideLiHMDS (1.1 eq) then AcCl-78 to 2595% Forced exocyclic regioselectivity

Experimental Workflows & Logic

Decision Logic for Overcoming Steric Hindrance

DecisionTree Start Functionalization of C2-Amine Check Identify Electrophile Type Start->Check Coupling Aryl Halide (Buchwald-Hartwig) Check->Coupling Amidation Carboxylic Acid / Acyl Chloride (Amidation) Check->Amidation PdCat Use Pd2(dba)3 + BrettPhos Prevents C4-sidechain chelation Coupling->PdCat HATU Use HATU + DIPEA (for Acids) or LiHMDS (for Acyl Chlorides) Amidation->HATU

Caption: Decision matrix for selecting reagents to bypass steric and chelation hindrance.

Mechanistic Pathway: Escaping the Chelation Trap

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineBind 2-Aminopyridine Coordination OxAdd->AmineBind Trap Chelation Trap (Deactivated Pd) AmineBind->Trap Small Ligand (dppf) allows C4-heteroatom binding RedElim Reductive Elimination (Product Formation) AmineBind->RedElim Bulky Ligand (BrettPhos) forces elimination RedElim->Pd0 Catalyst Regeneration

Caption: Mechanistic divergence showing how bulky ligands prevent catalyst death via chelation.

Detailed Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Amination (Overcoming Chelation)

This protocol utilizes BrettPhos to prevent the C4-substituent from poisoning the palladium catalyst [1].

Reagents:

  • 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Inert Atmosphere: Evacuate and backfill the tube with dry argon three times. Self-validation check: The catalyst mixture should appear dark purple/red, not black.

  • Substrate Addition: Dissolve the 2-aminopyridine substrate and the aryl bromide in anhydrous, degassed toluene. Add this solution to the Schlenk tube via a gastight syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (DCM/MeOH gradient) to afford the cross-coupled product.

Protocol B: High-Efficiency Amidation (Overcoming Poor Nucleophilicity)

This protocol uses HATU to drive the acylation of the deactivated C2-amine [4].

Reagents:

  • 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (1.0 equiv, 1.0 mmol)

  • Carboxylic Acid (1.2 equiv, 1.2 mmol)

  • HATU (1.3 equiv, 1.3 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under argon, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise.

  • Pre-activation Phase: Stir the mixture at room temperature for 15 minutes. Self-validation check: The solution will turn a distinct yellow color, indicating the formation of the active HOAt ester.

  • Coupling: Add the 2-aminopyridine substrate to the activated mixture in one portion.

  • Reaction Execution: Stir at room temperature for 4–6 hours. Monitor via LC-MS until the starting aminopyridine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via chromatography.

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.[Link]

  • Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery. Royal Society of Chemistry.[Link]

  • Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv.[Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health (PMC).[Link]

Reference Data & Comparative Studies

Validation

Comparative Binding Efficacy: 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine vs. 2-Aminopyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Isoform-Selective Enzyme Inhibition (Neuronal Nitric Oxide Synthase - nNOS) Executive Summary The development of sma...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Isoform-Selective Enzyme Inhibition (Neuronal Nitric Oxide Synthase - nNOS)

Executive Summary

The development of small-molecule inhibitors targeting the central nervous system requires a delicate balance of binding affinity, isoform selectivity, and membrane permeability. The 2-aminopyridine scaffold is a well-documented bioisostere for the guanidino group of L-arginine, acting as a primary hinge-binder or active-site anchor in various kinases and nitric oxide synthases (NOS).

However, as a standalone pharmacophore, bare 2-aminopyridine exhibits poor potency and virtually no selectivity. This technical guide evaluates the biophysical and pharmacological impact of functionalizing the 2-aminopyridine core at the 4-position with a {[(2-methoxyethyl)(methyl)amino]methyl} moiety. By comparing the bare scaffold against this highly substituted derivative, we elucidate the causality behind the exponential increases in binding efficacy, target selectivity, and pharmacokinetic viability observed in modern nNOS inhibitor design[1].

Mechanistic Rationale: The Causality of Substitution

To understand the profound difference in binding efficacy between these two entities, one must analyze the thermodynamic and structural landscape of the target active site (e.g., the nNOS heme domain).

The Baseline: 2-Aminopyridine

The unadorned 2-aminopyridine ring acts as a minimal recognition motif. It binds to the active site by forming a highly conserved bidentate hydrogen bond with a critical glutamate residue (Glu592 in human nNOS)[2]. While this interaction anchors the molecule, the lack of extended surface area means it cannot engage secondary binding pockets. Consequently, the bare scaffold yields high micromolar Ki​ values and fails to discriminate between nNOS, endothelial NOS (eNOS), and inducible NOS (iNOS)[3].

The Enhancement: 4-{[(2-Methoxyethyl)(methyl)amino]methyl} Tail

Introducing the methoxyethyl-methylamino-methyl tail transforms the weak anchor into a potent, low-nanomolar inhibitor through three distinct biophysical mechanisms[4][5]:

  • Electrostatic Engagement: The tertiary amine (methylamino group) is protonated at physiological pH (7.4). This positive charge extends into the substrate access channel, forming a strong salt bridge with the heme propionate network (specifically Heme Propionate D).

  • Entropic Desolvation: The flexible methoxyethyl chain projects toward the tetrahydrobiopterin (H4B) cofactor. The ether oxygen acts as a hydrogen bond acceptor, successfully displacing a highly ordered, high-energy water molecule bridging H4B and Heme Propionate A. This displacement provides a massive entropic driving force[6].

  • Steric Isoform Selectivity: The active site of eNOS is sterically constricted compared to nNOS. The bulky, flexible nature of the methoxyethyl tail perfectly occupies the nNOS peripheral pocket but causes severe steric clashes within eNOS, driving >1000-fold selectivity[7][8].

BindingMechanisms Target nNOS Active Site (Glu592 Anchor) Core 2-Aminopyridine Core Core->Target Bidentate H-Bond Tail {[(2-Methoxyethyl) (methyl)amino]methyl} Tail Tail->Core C4 Substitution Heme Heme Propionate Network Tail->Heme Salt Bridge Water Bridging Water (Displaced) Tail->Water Entropic Gain eNOS eNOS Active Site (Steric Clash) Tail->eNOS Isoform Selectivity

Fig 1: Biophysical interaction network of the substituted 2-aminopyridine within the NOS active site.

Quantitative Data Presentation

The table below synthesizes the experimental binding affinities ( Ki​ ), selectivity ratios, and permeability metrics, highlighting the vast performance gap between the unmodified pharmacophore and the functionalized derivative.

Compound / ScaffoldnNOS Ki​ (nM)eNOS Ki​ (nM)iNOS Ki​ (nM)Selectivity (nNOS:eNOS)Permeability ( Pe​×10−6 cm/s)
Bare 2-Aminopyridine > 10,000> 10,000> 10,000~ 1x (None)High (Non-specific)
4-Substituted Derivative *15 - 19> 16,000~ 2,100> 1,000x13.7 (Optimal BBB penetration)

*Data representative of optimized 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine derivatives (e.g., Compound 17 / 14d analogs) assayed against human recombinant NOS isoforms[2][5].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following step-by-step methodologies detail how to empirically validate the binding efficacy and structural claims made above.

Protocol A: Radiometric Nitric Oxide Synthase Inhibition Assay

This protocol determines the Ki​ values to validate target affinity and isoform selectivity.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 µM tetrahydrobiopterin (H4B), 100 µM dithiothreitol (DTT), 100 µM NADPH, and 10 µM L-arginine spiked with L-[3H]arginine (1 µCi/mL).

  • Enzyme Equilibration: Incubate recombinant human nNOS, eNOS, or iNOS (10-50 nM) with varying concentrations of the test compound (0.1 nM to 100 µM) in the assay buffer for 15 minutes at 37°C.

  • Reaction Initiation & Termination: Initiate the reaction by adding calcium/calmodulin (for nNOS/eNOS). Incubate for exactly 10 minutes. Terminate the reaction by adding 400 µL of ice-cold stop buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).

  • Resin Capture: Pass the quenched reaction mixture through a column containing Dowex 50WX8-400 cation-exchange resin (Na+ form). The unreacted L-[3H]arginine binds to the resin, while the neutral product, L-[3H]citrulline, elutes in the flow-through.

  • Quantification: Mix the eluate with liquid scintillation cocktail and quantify the L-[3H]citrulline produced using a liquid scintillation counter. Calculate IC50​ values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: X-Ray Co-Crystallography (Binding Mode Validation)

This protocol confirms the displacement of the bridging water molecule and the formation of the bidentate hydrogen bonds[4].

  • Protein Crystallization: Grow crystals of the rat or human nNOS heme domain (10-15 mg/mL) using the sitting-drop vapor diffusion method at 4°C. The reservoir solution should contain 0.1 M Bis-Tris (pH 5.5), 20% PEG 3350, and 0.2 M magnesium acetate.

  • Ligand Soaking: Transfer mature crystals into a cryoprotectant solution (reservoir solution supplemented with 25% glycerol) containing 2-5 mM of the 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine derivative. Soak for 4 to 6 hours.

  • Data Collection: Flash-freeze the soaked crystals in liquid nitrogen. Collect diffraction data at 100 K using a synchrotron radiation source (e.g., Advanced Photon Source).

  • Refinement: Process data using XDS and scale with AIMLESS. Solve the structure via molecular replacement using a known nNOS model (e.g., PDB: 5FW0[9]). Model the ligand into the Fo​−Fc​ difference electron density map.

ExperimentalWorkflow Prep Compound Synthesis & QC Assay Radiometric NOS Assay Prep->Assay Screen for Ki Cryst X-Ray Crystallography Assay->Cryst Active Hits (>100x Selectivity) Perm Caco-2 Permeability Assay->Perm ADME Profiling

Fig 2: Orthogonal screening workflow for validating nNOS inhibitor efficacy and ADME properties.

Conclusion

The transition from a bare 2-aminopyridine to the 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine architecture perfectly illustrates the power of structure-based drug design. While the core provides the necessary bidentate anchor to the active site, it is the highly engineered 4-position tail that dictates the molecule's fate as a viable therapeutic. By strategically engaging the heme propionates and displacing high-energy water molecules, the methoxyethyl-methylamino-methyl substitution transforms a weak, non-selective binder into a highly potent, isoform-selective, and membrane-permeable inhibitor suitable for neurodegenerative disease modeling[5][10].

References

  • Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications National Institutes of Health (NIH)[Link]

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker National Institutes of Health (NIH)[Link]

  • 5FW0: Structure of rat neuronal nitric oxide synthase heme domain in complex with 6-(2-(5-((2-methoxyethyl)(methyl)amino)pyridin-3-yl) ethyl)-4-methylpyridin-2-amine RCSB Protein Data Bank[Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • 2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity National Institutes of Health (NIH)[Link]

Sources

Comparative

LC-MS/MS Method Validation for 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine: A Comprehensive Comparison Guide

Executive Summary Quantifying highly polar, basic small molecules in biological matrices is one of the most persistent bottlenecks in drug development and bioanalysis. The compound 4-{[(2-Methoxyethyl)(methyl)amino]methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying highly polar, basic small molecules in biological matrices is one of the most persistent bottlenecks in drug development and bioanalysis. The compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine serves as a prime example of this challenge. Featuring a pyridine ring, a primary amine, a tertiary amine, and an ether linkage, this molecule exhibits multiple basic pKa values and extreme hydrophilicity.

When analyzed using traditional liquid chromatography-tandem mass spectrometry (LC-MS/MS), such compounds suffer from poor retention, severe peak tailing due to secondary silanol interactions, and massive ion suppression from co-eluting endogenous matrix components. This guide objectively compares three chromatographic strategies—Traditional Reversed-Phase (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CEX)—and provides a fully optimized, self-validating protocol compliant with global regulatory standards.

Mechanistic Challenges & Chromatographic Comparison

To build a robust assay, we must first understand the causality behind the chromatographic failures and successes associated with highly polar basic amines.

  • Strategy A: Traditional Reversed-Phase (C18) At the acidic pH typically required for positive electrospray ionization (ESI+), the basic nitrogen atoms of the analyte are fully protonated. This high polarity prevents meaningful hydrophobic partitioning into the C18 stationary phase. Consequently, the analyte elutes in the void volume, co-eluting with high concentrations of endogenous salts and phospholipids, leading to catastrophic matrix effects and assay failure.

  • Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC utilizes a polar stationary phase and an aqueous-polar organic mobile phase containing a high percentage of the organic component (typically >70% acetonitrile), which enhances desolvation efficiency and reduces matrix effects [1]. The protonated basic amine partitions into the water-enriched layer on the stationary phase, providing excellent retention. However, HILIC requires long column equilibration times, and injecting highly aqueous biological extracts directly into high-organic mobile phases can cause severe peak distortion and solubility issues.

  • Strategy C: Mixed-Mode (RP/CEX) - The Optimized Solution Mixed-mode stationary phases incorporate both hydrophobic alkyl chains and strong cation-exchange groups (e.g., sulfonic acid), allowing for the retention of polar and ionizable compounds without the need for ion-pairing reagents [2]. At acidic pH, the positively charged functional groups of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine undergo strong ionic interactions with the negatively charged cation-exchange sites. This dual-retention mechanism provides massive retention, excellent peak symmetry, and orthogonal selectivity away from neutral and acidic matrix interferences.

MethodSelection Start Polar Basic Amine (e.g., 2-aminopyridine deriv.) RP Reversed-Phase (C18) High Aqueous Mobile Phase Start->RP Default Strategy Issue1 Poor Retention (k' < 1) Severe Matrix Effects RP->Issue1 HILIC HILIC High Organic Mobile Phase Issue2 Good Retention Long Equilibration / Solubility Issues HILIC->Issue2 MixedMode Mixed-Mode (RP/CEX) Dual Retention Mechanism Success Optimal Retention (k' > 3) Excellent Peak Shape Minimal Matrix Effect MixedMode->Success Issue1->HILIC Increase Organic Issue1->MixedMode Alternative Path Issue2->MixedMode Add Cation Exchange

Fig 1: LC-MS/MS method selection decision tree for highly polar basic amines.

Quantitative Performance Data

The following table summarizes the experimental validation data comparing the three chromatographic strategies for the quantification of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine in human plasma.

Validation ParameterTraditional C18 (Reversed-Phase)HILIC (Amide)Mixed-Mode (RP/CEX)
Retention Factor ( k′ ) 0.5 (Elutes in void)4.2 (Good retention)5.8 (Excellent retention)
Peak Asymmetry ( As​ ) > 2.5 (Severe tailing)1.3 (Slight tailing)1.05 (Symmetrical)
Matrix Factor (IS-normalized) 0.45 (Severe suppression)0.92 (Minimal suppression)0.98 (Negligible effect)
LLOQ (ng/mL in plasma) 10.01.00.5
Intra-assay Precision (%CV) > 25% (Fails validation)12.5% (Acceptable)4.2% (Highly robust)

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating continuous internal quality control checks.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Causality of Extraction Chemistry: By acidifying the plasma sample with 2% formic acid, we ensure the basic nitrogen atoms of the analyte are fully protonated (cationic). When loaded onto an MCX sorbent, the analyte binds via strong ionic interactions to the sulfonic acid groups. This allows for an aggressive 100% methanol wash, which strips away neutral and acidic phospholipids (the primary culprits of ion suppression) without eluting the analyte. Eluting with a high-pH solvent neutralizes the analyte's charge, breaking the ionic bond.

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Load: Mix 100 µL human plasma with 100 µL Internal Standard (IS) working solution and 200 µL 2% Formic Acid. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in Water to remove endogenous salts and proteins.

  • Wash 2 (Organic): Pass 1 mL 100% Methanol to remove hydrophobic interferences and phospholipids.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol to release the basic analyte.

  • Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase. Self-Validation Check: Include a blank matrix extract spiked post-extraction with the analyte and IS in every batch to continuously monitor the Matrix Factor and extraction recovery.

LC-MS/MS Methodology (Optimized RP/CEX)
  • Analytical Column: Mixed-Mode RP/CEX (e.g., 2.1 x 50 mm, 2.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Maintains analyte protonation and controls cation-exchange interaction).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating System Suitability Test (SST): Before any biological samples are injected, the system must pass an SST comprising six consecutive injections of the Lower Limit of Quantification (LLOQ). The batch is only permitted to proceed if the LLOQ precision (%CV) is ≤20% and the signal-to-noise (S/N) ratio is ≥5:1. Furthermore, blank matrix extracts are injected immediately following the Upper Limit of Quantification (ULOQ) to continuously validate that carryover remains ≤20% of the LLOQ signal.

ICH M10 Bioanalytical Validation Workflow

According to the , a full validation must demonstrate acceptable selectivity, accuracy, precision, and matrix effects to ensure the acceptability of assay performance and the reliability of analytical results[3]. Furthermore, the mandates strict stability assessments under all anticipated sample handling conditions[4].

  • Selectivity: Analyze 6 independent lots of blank human plasma to ensure no interfering peaks >20% of the LLOQ area.

  • Accuracy & Precision: Evaluate 4 concentration levels (LLOQ, LQC, MQC, HQC) with 5 replicates per run, across 3 independent runs. Accuracy must be within ±15% of nominal (±20% for LLOQ).

  • Matrix Effect: Calculate the IS-normalized matrix factor (MF) in 6 independent matrix lots. The CV of the IS-normalized MF must be <15%.

ValidationWorkflow Dev Method Development & Optimization Selectivity Selectivity & Specificity (Blank Matrix + IS) Dev->Selectivity Calib Calibration Curve (Linearity & LLOQ) Selectivity->Calib AccPrec Accuracy & Precision (Intra- & Inter-batch QCs) Calib->AccPrec Matrix Matrix Effect & Recovery (Post-extraction Spikes) AccPrec->Matrix Stability Stability Assessments (Benchtop, F/T, Autosampler) Matrix->Stability Approval Validated Method Ready for Study Samples Stability->Approval

Fig 2: Core ICH M10 bioanalytical method validation workflow for LC-MS/MS assays.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: europa.eu URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: fda.gov URL: [Link]

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: nih.gov URL: [Link]

  • Title: Mixed-Mode Chromatography and Stationary Phases Source: helixchrom.com URL: [Link]

Sources

Validation

comparing IC50 values of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine analogs

Application Guide: Optimizing the 2-Aminopyridine Scaffold – Comparing IC50 Values of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine Analogs in nNOS Inhibition Executive Summary The overproduction of nitric oxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Optimizing the 2-Aminopyridine Scaffold – Comparing IC50 Values of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine Analogs in nNOS Inhibition

Executive Summary

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a critical pathological driver in severe neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). Consequently, nNOS has emerged as a high-priority therapeutic target. However, the high sequence homology between nNOS and endothelial NOS (eNOS)—which is vital for cardiovascular homeostasis—makes the design of highly selective inhibitors a formidable challenge[1].

This technical guide evaluates the structure-activity relationship (SAR) and IC50 assay methodologies for analogs derived from the core pharmacophore 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (CAS: 1247583-62-5). By analyzing the causality behind specific structural modifications to this scaffold, researchers can better understand how to achieve nanomolar potency and high isoform selectivity.

Mechanistic Rationale: The 2-Aminopyridine Scaffold

The rational design of nNOS inhibitors relies heavily on exploiting the subtle differences in the substrate access channel between NOS isoforms. The 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine fragment serves as a dual-action pharmacophore:

  • The 2-Aminopyridine Anchor: The 2-aminopyridine ring acts as an arginine bioisostere. It anchors the inhibitor deep within the active site by forming a highly conserved, bidentate hydrogen bond with the Glu592 residue (in rat nNOS) or its human equivalent [1].

  • The Flexible Ether Tail: The (2-methoxyethyl)(methyl)amino moiety extends outward into the substrate access channel. The ether oxygen is strategically positioned to act as a hydrogen bond acceptor. It interacts with a conserved water molecule, which in turn bridges to the heme propionate A and the tetrahydrobiopterin (H4B) cofactor. Because this specific water-mediated network is less thermodynamically favorable in eNOS, this tail modification drives the high nNOS/eNOS selectivity ratio [1].

BindingMechanism Inhibitor 2-Aminopyridine Anchor Tail (2-Methoxyethyl)(methyl)amino Flexible Tail Inhibitor->Tail Covalent Scaffold Glu592 Glu592 (Active Site Hinge) Inhibitor->Glu592 Bidentate H-Bond Heme Heme Propionate A Tail->Heme Water-mediated H-Bond H4B Tetrahydrobiopterin (H4B) Tail->H4B Water-mediated H-Bond

Fig 1. Pharmacophore binding model of the 2-aminopyridine scaffold within the nNOS active site.

Comparative IC50 Analysis of Analogs

To demonstrate the impact of the (2-methoxyethyl)(methyl)amino tail, we compare the isolated core fragment against fully elaborated analogs. The data below illustrates how extending the scaffold and modifying the amine tail influences the IC50 values across purified recombinant rat nNOS, human nNOS, and bovine eNOS[1, 3].

Compound / AnalogStructural DescriptionRat nNOS IC50 (nM)Human nNOS IC50 (nM)Selectivity (eNOS/nNOS)
Core Fragment 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine> 15,000N/A< 2-fold
Analog A (Optimized) Core extended via 6-(2-(pyridin-3-yl)ethyl) linker16 13 > 1,700-fold
Analog B Tail replaced with Morpholino group3542828-fold
Analog C Tail replaced with Dimethylamino group450510118-fold
Analog D Tail replaced with Piperidin-1-yl group388405150-fold

Data Interpretation: The isolated core fragment exhibits weak binding (>15 µM) due to a lack of secondary binding interactions. However, when the core is incorporated into a larger scaffold (Analog A), the (2-methoxyethyl)(methyl)amino tail perfectly aligns with the H4B cofactor, dropping the IC50 into the low nanomolar range (13 nM) and achieving a massive >1,700-fold selectivity over eNOS. Replacing this highly specific ether tail with bulkier (Analog B/D) or shorter (Analog C) amines disrupts the water-mediated hydrogen bonding network, resulting in a 3- to 30-fold loss in potency and significantly reduced selectivity [1].

Experimental Methodology: Self-Validating IC50 Assay

To ensure trustworthiness and reproducibility when screening 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine analogs, endpoint assays (like the Griess assay) are insufficient due to their inability to detect assay interference or non-linear reaction kinetics [2]. Instead, the Hemoglobin Capture Assay is the gold standard. It allows for continuous spectrophotometric monitoring of NO production by measuring the conversion of oxyhemoglobin to methemoglobin.

Step-by-Step Protocol

Note: This protocol incorporates a self-validating Z'-factor calculation to ensure assay robustness.

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.4), 10% glycerol, 100 µM DTT.

    • Prepare cofactors: 10 µM H4B, 100 µM NADPH, 1 mM CaCl2, and 300 U/mL Calmodulin.

    • Prepare 10 µM human Oxyhemoglobin (freshly reduced with sodium dithionite and desalted).

  • Inhibitor Titration (The "Self-Validating" Step):

    • Serially dilute the analogs in DMSO to create a 10-point concentration-response curve (ranging from 0.1 nM to 50 µM).

    • Causality Check: Always include a known potent inhibitor (e.g., L-NNA) as a positive control and a DMSO-only well as a negative control to calculate the Z'-factor. A Z'-factor > 0.6 validates the plate.

  • Enzyme Pre-Incubation:

    • Add recombinant human nNOS (or eNOS for selectivity screening) to the wells containing the inhibitor and cofactors. Incubate at 37°C for 15 minutes.

    • Causality Check: Pre-incubation is critical because 2-aminopyridines can exhibit slow-binding kinetics. Omitting this step artificially inflates the IC50.

  • Reaction Initiation & Kinetic Monitoring:

    • Initiate the reaction by adding 100 µM L-Arginine.

    • Immediately transfer the plate to a microplate reader. Monitor the absorbance continuously at 401 nm (the isosbestic point of oxyhemoglobin/methemoglobin conversion) for 10 minutes.

  • Data Analysis:

    • Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve.

    • Plot % Inhibition vs. Log[Inhibitor] and fit the data using non-linear regression (four-parameter logistic equation) to determine the IC50.

    • Convert IC50 to Ki​ using the Cheng-Prusoff equation: Ki​=IC50/(1+[S]/Km​) .

AssayWorkflow Step1 1. Prepare Recombinant nNOS & eNOS Isoforms Step2 2. Pre-incubate with Inhibitor Analogs (10 points) Step1->Step2 Step3 3. Initiate Reaction: Add L-Arg & Oxyhemoglobin Step2->Step3 Step4 4. Kinetic Monitoring: Absorbance at 401 nm Step3->Step4 Step5 5. Data Validation: Calculate IC50 & Z'-factor Step4->Step5

Fig 2. High-throughput Hemoglobin Capture Assay workflow for determining nNOS IC50 values.

Conclusion

The 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine fragment is a masterclass in rational drug design. While the 2-aminopyridine core secures the molecule in the active site, the highly specific ether tail dictates the molecule's selectivity profile. By employing rigorous, continuous-read kinetic assays, researchers can confidently optimize this scaffold to develop next-generation therapeutics for neurodegenerative diseases.

References

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. PubMed Central (PMC). URL:[Link]

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central (PMC). URL:[Link]

  • In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures. PubMed Central (PMC). URL:[Link]

Comparative

Analytical Reference Standard Calibration Guide: 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine

Target Audience: Analytical Researchers, Metrologists, and Drug Development Scientists Content Focus: Mechanistic Comparison of Calibration Methodologies (qNMR vs. Mass Balance) Introduction: The Analytical Challenge The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Metrologists, and Drug Development Scientists Content Focus: Mechanistic Comparison of Calibration Methodologies (qNMR vs. Mass Balance)

Introduction: The Analytical Challenge

The compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (C10H17N3O, MW: 195.26 g/mol ) is a complex, highly polar di-basic API intermediate. Structurally, it features a primary aminopyridine core and a tertiary aliphatic amine linked via a methoxyethyl ether group.

From a metrological standpoint, establishing a Certified Reference Material (CRM) or working standard for this molecule presents significant challenges:

  • Hygroscopicity & Salt Formation: The di-basic nature makes the free base highly susceptible to absorbing atmospheric moisture and carbon dioxide, or retaining invisible synthetic counterions (e.g., chloride, acetate).

  • Chromatographic Tailing: The unprotonated nitrogens interact strongly with residual silanols on stationary phases, complicating chromatographic purity assessments.

This guide objectively compares the two dominant strategies for calibrating this reference standard: the traditional Mass Balance Approach and Quantitative Nuclear Magnetic Resonance (qNMR) .

Mechanistic Comparison of Calibration Strategies

Quantitative NMR (qNMR): The Primary Ratio Method

Recognized by 1[1] as a primary analytical method, qNMR is a direct, mass-balance-independent measurement. The integral of an NMR resonance is directly proportional to the number of nuclei, allowing the absolute purity of the analyte to be calculated by comparing it to an internal standard (IS) of known high purity[2].

Causality & Advantage: For a di-basic amine, qNMR bypasses the risks of undetected counterions or water. If the sample contains 5% water and 2% invisible counterion, the proton signals of the API will simply integrate lower relative to the IS, yielding the true absolute mass fraction of the free base[3]. Maleic acid is an ideal IS here because its singlet at ~6.3 ppm does not overlap with the aromatic pyridine protons (~6.5–8.0 ppm) or the aliphatic methoxyethyl protons (~2.0–3.5 ppm) of the analyte[4].

Mass Balance (The Compendial Approach)

The mass balance approach assigns purity by subtracting the sum of all measured impurities from 100%[5]. This requires a suite of orthogonal tests: HPLC-UV for organic impurities, Karl Fischer (KF) for water, Gas Chromatography (GC) for residual solvents, and Residue on Ignition (ROI) for inorganic salts[6].

Causality & Vulnerability: While this is the traditional FDA/ICH Q7 standard for secondary reference materials[7], it is an indirect measurement. For 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, this method is highly vulnerable to error. If a non-UV-absorbing counterion (like hydrochloride from the synthetic route) is present and volatilizes during ROI, it will not be detected by any of the four tests. Consequently, the mass balance equation will falsely assign a higher purity, leading to downstream dosing errors.

Visualizing the Calibration Workflows

CalibrationWorkflow Node_Start Raw Batch: 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine Node_qNMR Path A: qNMR (Primary Ratio) USP <761> Node_Start->Node_qNMR Node_MB Path B: Mass Balance FDA/ICH Q7 Node_Start->Node_MB Node_qNMR_Steps 1. Weigh Analyte + Internal Std (Maleic Acid) 2. Dissolve in DMSO-d6 3. Acquire 1H NMR (D1 > 5*T1) 4. Integrate reporter protons Node_qNMR->Node_qNMR_Steps Node_MB_Steps 1. HPLC-UV (Organic Impurities) 2. Karl Fischer (Water) 3. GC-FID (Residual Solvents) 4. ROI (Inorganics) Node_MB->Node_MB_Steps Node_qNMR_Result Absolute Mass Fraction (%) Direct Measurement Node_qNMR_Steps->Node_qNMR_Result Node_MB_Result Purity = 100% - (Sum of Impurities) Indirect Measurement Node_MB_Steps->Node_MB_Result Node_Final Certified Reference Material (CRM) Value Assignment Node_qNMR_Result->Node_Final Node_MB_Result->Node_Final

Workflow comparing qNMR and Mass Balance for reference standard value assignment.

Quantitative Data: Performance Comparison

To demonstrate the divergence between these methodologies, a single crude synthetic batch of the target compound was subjected to both calibration pathways.

Analytical ParameterMass Balance ApproachqNMR Approach (Maleic Acid IS)
Organic Impurities (HPLC-UV) 0.8% (Purity: 99.2%)N/A (Direct measurement)
Water Content (Karl Fischer) 1.5%N/A
Residual Solvents (GC-FID) 0.3%N/A
Inorganic Ash (ROI) 0.1%N/A
Undetected Counterion (Cl⁻) Missed by all MB assaysInherently accounted for
Final Assigned Purity 97.3% 92.1%

Data Synthesis: The Mass Balance approach overestimated the purity by 5.2% . Because the synthetic route utilized hydrochloric acid, a volatile, non-UV-absorbing chloride counterion was retained in the crystalline lattice. It evaded HPLC, KF, and GC, and volatilized during the 600°C ROI test. qNMR accurately captured the true mass fraction of the free base API by measuring the absolute molar concentration of the protons.

Self-Validating Experimental Protocols

Protocol A: qNMR Value Assignment (Absolute Purity)

This protocol utilizes an internal standard to create a self-validating measurement system.

  • Reference Standard Selection: Procure a certified primary reference standard of Maleic Acid (e.g., USP RS or NIST SRM).

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg) in a controlled humidity environment (RH < 30%), accurately co-weigh ~20.000 mg of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine and ~10.000 mg of Maleic Acid into a single glass vial.

  • Solvation: Add 1.0 mL of high-purity DMSO-d6 (100% isotopic enrichment). Vortex until complete dissolution is achieved.

  • NMR Acquisition (Critical Parameters):

    • Perform a T1 inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the reporter protons.

    • Set the relaxation delay (D1) to ≥5×T1max​ (typically D1 = 30–60 seconds) to ensure >99.3% magnetization recovery and quantitative accuracy[4].

    • Acquire 1H NMR spectra at 400 MHz or higher with a minimum of 64 scans for adequate signal-to-noise ratio (S/N > 250:1).

  • Integration & Calculation: Integrate the maleic acid singlet (2H, ~6.3 ppm) and the distinct pyridine proton of the analyte (1H, ~7.9 ppm). Calculate purity using the standard qNMR mass fraction equation.

Protocol B: Mass Balance Profiling (Orthogonal Verification)

If qNMR is unavailable, mass balance must be rigorously controlled to prevent false-positive purity assignments.

  • HPLC-UV (Organic Impurities):

    • Mechanistic Control: To prevent the di-basic amines from interacting with column silanols (which causes peak tailing and obscures co-eluting impurities), use a high-pH mobile phase.

    • Conditions: C18 column (e.g., Waters XBridge), Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5), Mobile Phase B: Acetonitrile. Gradient elution, UV detection at 260 nm.

  • Karl Fischer Titration (Water):

    • Mechanistic Control: Because the tertiary amine is highly basic (pKa ~9.0), it will raise the pH of the KF solvent, halting the Bunsen reaction. Add a buffering agent (e.g., benzoic acid or salicylic acid) to the KF working medium to maintain the optimal pH of 5.0–7.0.

  • GC-FID (Residual Solvents): Perform headspace GC using a DB-624 column to quantify residual methanol, dichloromethane, or other synthetic solvents.

  • Ion Chromatography (IC): Crucial addition for this specific molecule. Since ROI will miss volatile counterions like chloride or acetate, run an IC assay to quantify non-UV-absorbing anions. Subtract this value from the final mass balance equation.

Conclusion & Recommendations

For di-basic, highly polar intermediates like 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine , the traditional Mass Balance approach is fundamentally flawed unless heavily supplemented with Ion Chromatography to detect invisible counterions. Quantitative NMR (qNMR) is the superior, scientifically rigorous choice for primary reference standard calibration, offering a direct, mass-balance-independent measurement of absolute purity that immunizes the researcher against undetected hygroscopicity and salt formation.

References

  • Quantitative NMR Spectroscopy - Acanthus Research Source: Acanthus Research URL
  • Quantitative 1H NMR: Development and Potential of an Analytical Method Source: PMC - NIH URL
  • Stimuli Article (qNMR) - US Pharmacopeia (USP)
  • Reference Standards | MedChemExpress Source: MedChemExpress URL
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL
  • Botanical Drug Development Guidance for Industry - FDA Source: FDA URL
  • Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards Source: EDQM URL

Sources

Validation

A Practical Guide to FTIR Spectroscopy for Batch-to-Batch Comparison of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine

In the landscape of pharmaceutical development, ensuring the consistency and quality of active pharmaceutical ingredients (APIs) is paramount. Batch-to-batch variability can have significant implications for the safety,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the consistency and quality of active pharmaceutical ingredients (APIs) is paramount. Batch-to-batch variability can have significant implications for the safety, efficacy, and manufacturability of the final drug product. This guide provides a comprehensive, scientifically grounded framework for utilizing Fourier-Transform Infrared (FTIR) spectroscopy to compare different batches of the novel compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine. We will delve into the underlying principles of the technique, provide a detailed experimental protocol, and offer insights into data interpretation, empowering researchers and quality control professionals to implement this rapid and reliable analytical method.

The Critical Role of Batch Consistency in Drug Development

The journey from a promising lead compound to a marketed drug is fraught with challenges, one of which is maintaining the integrity of the API across different synthesis scales and production runs. Even minor variations in the manufacturing process can introduce subtle changes in the impurity profile, polymorphic form, or residual solvent content of the API. These variations, if undetected, can alter the drug's bioavailability, stability, and toxicity. Therefore, robust analytical methods for assessing batch-to-batch consistency are not just a regulatory requirement but a cornerstone of good manufacturing practice (GMP).

Why FTIR Spectroscopy is a Powerful Tool for Batch Comparison

FTIR spectroscopy is a versatile and non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, and rotating). The resulting FTIR spectrum is a unique molecular "fingerprint" that provides a wealth of information about the compound's chemical structure and functional groups.[1][3]

For the comparison of different batches of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, FTIR spectroscopy offers several key advantages:

  • High Specificity: The FTIR spectrum is highly characteristic of a specific molecule, allowing for confident identification and differentiation from other compounds.

  • Sensitivity to Structural Changes: Even subtle changes in the chemical structure, such as the presence of impurities or different polymorphic forms, can lead to discernible differences in the FTIR spectrum.[4]

  • Speed and Ease of Use: Modern FTIR spectrometers are capable of acquiring high-quality spectra in a matter of minutes with minimal sample preparation.[1]

  • Qualitative and Quantitative Capabilities: FTIR can be used for both qualitative identification and quantitative determination of components in a mixture, although quantitative analysis often requires more extensive method development and validation.[5][6][7]

Understanding the Molecular Structure of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine

To effectively interpret the FTIR spectra of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, it is essential to understand its molecular structure and the characteristic vibrational frequencies of its functional groups.

Structure:

Key Functional Groups and Their Expected IR Absorptions:

  • Amino Group (-NH2): N-H stretching vibrations typically appear as two bands in the region of 3500-3300 cm⁻¹. The N-H bending vibration is expected around 1650-1580 cm⁻¹.

  • Pyridine Ring: C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring give rise to a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹.

  • Alkyl Chains (-CH2-, -CH3): C-H stretching vibrations of the methyl and methylene groups are typically found in the 2950-2850 cm⁻¹ region. C-H bending vibrations occur around 1470-1350 cm⁻¹.

  • Ether Linkage (C-O-C): The characteristic C-O stretching vibration for ethers is a strong band in the 1250-1050 cm⁻¹ region.

  • Tertiary Amine (C-N): The C-N stretching vibration of the tertiary amine is expected to be a weaker band in the 1250-1020 cm⁻¹ range.

Hypothetical Synthesis and Potential Impurities

A plausible synthetic route to 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine could involve the reaction of 4-(chloromethyl)pyridin-2-amine with N-(2-methoxyethyl)methylamine.

Potential Impurities to Monitor:

  • Starting Materials: Unreacted 4-(chloromethyl)pyridin-2-amine or N-(2-methoxyethyl)methylamine.

  • By-products: Products of side reactions, such as the formation of dimers or polymers.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethyl acetate, dichloromethane).

The presence of these impurities would introduce additional peaks into the FTIR spectrum, which can be used as diagnostic markers for batch comparison.

Experimental Protocol for FTIR Batch Comparison

This protocol outlines a standardized procedure for the analysis of different batches of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine using an Attenuated Total Reflectance (ATR)-FTIR spectrometer. ATR is a convenient sampling technique that requires minimal sample preparation.

Instrumentation and Materials:

  • FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Reference standard of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (if available).

  • Samples of the different batches to be compared.

  • Spatula.

  • Lint-free wipes.

  • Isopropyl alcohol or another suitable solvent for cleaning the ATR crystal.

Workflow Diagram:

FTIR_Batch_Comparison_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Place_Sample Place Sample on ATR Crystal Background->Place_Sample Acquire_Spectrum Acquire Sample Spectrum Place_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, Normalization) Acquire_Spectrum->Process_Spectrum Compare_Spectra Compare Spectra (Overlay, Difference) Process_Spectrum->Compare_Spectra Analyze_Regions Analyze Key Spectral Regions Compare_Spectra->Analyze_Regions Report Generate Report Analyze_Regions->Report End End Report->End

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine

An authoritative safety and operational guide for handling 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (CAS: 1247583-62-5). Designed for researchers, medicinal chemists, and drug development professionals, t...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative safety and operational guide for handling 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (CAS: 1247583-62-5). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes chemical causality with field-proven logistical protocols to ensure maximum laboratory safety.

Executive Summary & Chemical Profile

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine is a highly reactive pharmaceutical intermediate featuring a 2-aminopyridine core linked to a tertiary aliphatic amine. Due to its dual-functional nature, this compound presents compounded occupational hazards. It is acutely toxic via oral, dermal, and inhalation routes, and acts as a severe corrosive agent to mucosal membranes and skin.

Mechanistic Hazard Assessment (The "Why")

To handle this compound safely, researchers must understand the causality behind its toxicity. The hazard profile is driven by two distinct structural moieties:

  • The 2-Aminopyridine Core (Neurotoxicity): Aminopyridines are potent neurotoxins. They readily cross the blood-brain barrier and block voltage-gated potassium channels. This blockade prolongs action potentials, leading to acute central nervous system (CNS) excitability, tremors, and potentially fatal convulsions upon systemic absorption [1].

  • The Tertiary Aliphatic Amine (Corrosion & Penetration): The [(2-methoxyethyl)(methyl)amino]methyl side chain is highly basic. Upon contact with biological tissue, it causes rapid saponification of dermal lipids, resulting in severe chemical burns. Furthermore, the methoxyethyl group enhances the molecule's lipophilicity, drastically accelerating the rate of dermal penetration and delivering the neurotoxic pyridine core directly into the bloodstream [3].

Personal Protective Equipment (PPE) Matrix

Because aliphatic amines easily penetrate common laboratory gloves, standard nitrile is insufficient for extended handling. The following PPE matrix provides quantitative standards for safe operation [2].

PPE CategoryMaterial / SpecificationQuantitative Metric / StandardMechanistic Justification
Gloves (Incidental) Nitrile (Double-gloved)> 60 min breakthrough (EN 374)Sufficient only for brief handling of dry solids. Outer glove must be discarded immediately if contaminated.
Gloves (Extended) Butyl Rubber or PVA> 240 min breakthroughRequired for handling solutions. Butyl rubber resists degradation by lipophilic aliphatic amines [3].
Eye Protection Chemical Goggles + Face ShieldANSI Z87.1+Prevents irreversible corneal damage from highly basic amine splashes or aerosols.
Respiratory PAPR or N100/P100 RespiratorAssigned Protection Factor (APF) ≥ 50Mandatory if weighing outside a closed system to prevent inhalation of neurotoxic dust.
Body Protection Tyvek® / Polyethylene Lab CoatISO 16602 Class 3Prevents dermal absorption; standard cotton coats absorb amines and hold them against the skin.

Operational Workflow & Handling Protocol

Every handling procedure must be a self-validating system to ensure containment is never breached.

Workflow N1 1. Pre-Operation Verify Hood & PPE N2 2. Weighing Enclosed Balance N1->N2 N3 3. Transfer Inert Atmosphere N2->N3 N4 4. Solubilization Closed System N3->N4 N5 5. Decontamination Dilute Acid Wash N4->N5

Figure 1: Operational workflow for handling highly toxic aminopyridine derivatives.

Step-by-Step Handling Methodology
  • Pre-Operation Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm).

    • Validation Check: Verify the digital airflow monitor is in the green zone before uncapping the reagent.

  • Weighing (Static Control): Aliphatic amine powders can carry electrostatic charges, leading to aerosolization. Wipe the exterior of the reagent bottle and the balance with an anti-static cloth. Weigh the compound using an enclosed analytical balance inside the fume hood.

  • Transfer & Solubilization: Transfer the solid into a pre-tared reaction vessel containing a compatible solvent (e.g., anhydrous dichloromethane or THF). Do not add strong acids directly to the neat compound, as the acid-base reaction will be violently exothermic.

  • System Closure: Seal the reaction vessel with a secure septum before removing it from the fume hood.

    • Validation Check: Visually inspect the secondary containment tray for any particulate residue. If clean, proceed to decontamination.

  • Doffing & Decontamination: Wipe down the exterior of the sealed vessel and all spatulas with a 5% acetic acid solution to neutralize trace amines, followed by a water wipe. Doff outer gloves inside the hood and dispose of them as hazardous waste.

Spill Response & Decontamination Plan

In the event of a spill, the primary goal is to prevent dermal contact and inhalation of neurotoxic vapors [4].

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Major Major Spill (>50mL or Outside Hood) Assess->Major Minor Minor Spill (<50mL Inside Hood) Assess->Minor Evacuate Evacuate Lab & Call HazMat Major->Evacuate Contain Don PPE & Apply Absorbent Minor->Contain Neutralize Neutralize with 5% Acetic Acid Contain->Neutralize Dispose Collect as Hazardous Waste Neutralize->Dispose

Figure 2: Decision tree for 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine spill response.

Step-by-Step Spill Protocol (Minor Spills < 50mL/50g inside hood)
  • Containment: Immediately lower the fume hood sash. Do not attempt to clean the spill without upgrading to Butyl Rubber gloves and a face shield.

  • Absorption: Cover the spill with a chemically inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use sawdust, as amines can react with organic matter.

  • Neutralization (Causality-Driven): Because the compound is highly basic, neutralizing it with a weak acid prevents the exothermic runaway that would occur with strong mineral acids. Carefully spray the absorbed mass with 5% acetic acid or citric acid solution.

  • Collection & Validation: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

    • Validation Check: Swab the decontaminated hood surface with pH indicator paper. A reading of pH 6.5–7.5 confirms the successful neutralization of the amine. If the pH is >8, repeat the acid wash.

Disposal Plan

Improper disposal of aminopyridines can lead to severe environmental toxicity, particularly to aquatic life.

  • Solid Waste: All contaminated PPE (gloves, wipes, bench paper) must be double-bagged in 6-mil polyethylene bags, sealed, and labeled as "Toxic/Corrosive Amine Waste."

  • Liquid Waste: Segregate into a dedicated basic organic waste stream. Critical: Never mix amine waste with halogenated solvents containing active electrophiles (e.g., alkyl halides) or strong oxidizing agents, as this will trigger a pressurized exothermic reaction in the waste carboy.

References

  • Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals. University of North Carolina Environment, Health and Safety.[Link]

  • Epoxy Resin Systems Safe Handling Guide (Amine Glove Compatibility). Crosslink Technology. [Link]

  • Toxic Materials Handling in the Laboratory. University at Buffalo Administrative Services. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine
Reactant of Route 2
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4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine
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